4-Chloro-2-methylthiopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100866. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOHHQRGDOQMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198114 | |
| Record name | 4-Chloro-2-methylthiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49844-90-8 | |
| Record name | 4-Chloro-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49844-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methylthiopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049844908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49844-90-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-methylthiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methylthiopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatility of 4-Chloro-2-methylthiopyrimidine in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methylthiopyrimidine has emerged as a pivotal scaffold in synthetic and medicinal chemistry. Its unique electronic properties and reactive sites make it a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide delves into the core applications of this compound in contemporary research, with a primary focus on its role in the development of kinase inhibitors for oncology, novel herbicides for agriculture, and potent antiviral agents. This document provides an in-depth overview of its synthetic utility, quantitative biological data of derived compounds, detailed experimental protocols for key transformations, and visual representations of relevant biological pathways and synthetic workflows.
Core Applications in Research
This compound serves as a crucial intermediate in several areas of chemical and pharmaceutical research. Its pyrimidine core is a common feature in many biologically active molecules, and the presence of a chloro group at the 4-position and a methylthio group at the 2-position allows for selective functionalization through various organic reactions.
Kinase Inhibitors in Oncology
A significant application of this compound lies in the synthesis of kinase inhibitors, a cornerstone of modern cancer therapy. The pyrimidine scaffold is a well-established "privileged structure" for kinase binding. Specifically, derivatives of this compound have been instrumental in the development of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[1][2] The general synthetic strategy involves the nucleophilic substitution of the 4-chloro group with various amines, followed by further modifications to achieve high potency and selectivity.
Herbicides in Agricultural Science
In the field of agriculture, this compound derivatives are utilized in the creation of novel herbicides.[3] The pyrimidine core is present in several commercial herbicides that target essential enzymes in plant metabolic pathways, such as acetohydroxyacid synthase (AHAS).[4] Research in this area focuses on synthesizing new pyrimidine-based compounds to overcome the growing issue of weed resistance to existing herbicides.
Antiviral Drug Discovery
The pyrimidine nucleus is a fundamental component of nucleobases, making it a prime candidate for the development of antiviral drugs that interfere with viral replication. This compound is used as a starting material for the synthesis of various pyrimidine derivatives that have demonstrated promising activity against a range of viruses, including human coronavirus 229E (HCoV-229E) and avian influenza H5N1.[5][6]
Quantitative Data Presentation
The following tables summarize the biological activity of various compounds synthesized using this compound or its close derivatives as a starting material.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Target/Cell Line | IC50/EC50 (µM) | Reference |
| 6 (pyrimidine with bromophenyl piperazine moiety) | HCT116 | 89.24 ± 1.36 | [7][8][9] |
| MCF7 | 89.37 ± 1.17 | [7][8][9] | |
| 1 (pyrimidine with 4-methyl piperazine moiety) | HCT116 | 209.17 ± 1.23 | [7][9] |
| MCF7 | 221.91 ± 1.37 | [7][9] | |
| 7b (Ursolic acid-pyrimidine conjugate) | MCF-7 | 0.48 ± 0.11 | [10] |
| HeLa | 0.74 ± 0.13 | [10] |
Table 2: Antiviral Activity of Pyrimidine Thioglycosides
| Compound ID | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6e (N-phenyl pyrimidine thiogalactoside) | SARS-CoV-2 | 18.47 | 467.9 | 25.33 | [5] |
| 6f (N-p-chlorophenyl pyrimidine thiogalactoside) | SARS-CoV-2 | 15.41 | 360.9 | 23.40 | [5] |
| 6h (N-4-methoxyphenyl pyrimidine thiogalactoside) | SARS-CoV-2 | 30.34 | 180.2 | 5.90 | [5] |
Table 3: Herbicidal Activity of Pyrazolylpyrimidine Derivatives
| Compound ID | Weed Species | IC50 (mg L⁻¹) | Effect | Reference |
| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | 1.90 | Root Growth Inhibition | [3] |
| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | 3.14 | Chlorophyll Level Inhibition | [3] |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound. Researchers should refer to the cited literature for specific substrate and reagent quantities and for reaction optimization.
Nucleophilic Aromatic Substitution (SNAr) with Amines
This is a fundamental reaction for the derivatization of this compound, particularly in the synthesis of kinase inhibitors.
General Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol, DMF, or dioxane), add the desired amine (1.1-1.5 eq.).
-
Add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0 eq.) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Suzuki-Miyaura Cross-Coupling
This reaction is used to introduce aryl or heteroaryl substituents at the 4-position of the pyrimidine ring, which is often crucial for the biological activity of the final compounds.
General Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) (0.01-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).
-
If required, add a suitable ligand (e.g., SPhos, JohnPhos) (0.02-0.2 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water.
-
Heat the reaction mixture to the appropriate temperature (usually 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.
-
Purify the product by flash column chromatography.[11][12][13][14][15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified FGFR signaling pathway and the point of intervention for inhibitors.
Caption: General synthetic workflow for kinase inhibitors.
Caption: Synthetic approach for pyrimidine-based herbicides.
Caption: Logical steps in the synthesis of antiviral pyrimidine thioglycosides.
Conclusion
This compound is a highly valuable and versatile building block in modern chemical research. Its utility in the synthesis of potent kinase inhibitors, novel herbicides, and promising antiviral agents highlights its significance in drug discovery and agrochemical development. The ability to selectively functionalize the pyrimidine ring at multiple positions allows for the generation of large and diverse compound libraries for biological screening. The experimental protocols and data presented in this guide serve as a foundational resource for researchers looking to leverage the synthetic potential of this important chemical intermediate. Future research will undoubtedly continue to uncover new applications and more efficient synthetic methodologies for this remarkable scaffold.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arabjchem.org [arabjchem.org]
- 10. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Chemical structure and IUPAC name of 4-Chloro-2-methylthiopyrimidine
This technical guide provides a comprehensive overview of 4-Chloro-2-methylthiopyrimidine, a heterocyclic organic compound significant as a pharmaceutical intermediate.[1] The document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and IUPAC Name
This compound is an organohalogen and heterocyclic compound.[2] Its structure consists of a pyrimidine ring substituted with a chlorine atom at the 4th position and a methylthio group at the 2nd position.[2]
IUPAC Name: 4-chloro-2-(methylthio)pyrimidine.[3]
Synonyms: 4-Chloro-2-methylsulfanylpyrimidine, Pyrimidine, 4-chloro-2-(methylthio)-.[3][4]
Canonical SMILES: CSC1=NC=CC(=N1)Cl.[2]
InChI: InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3.[3]
InChIKey: DFOHHQRGDOQMKG-UHFFFAOYSA-N.[3]
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the table below. The compound typically appears as a colorless to light yellow or brown liquid or a white to off-white crystalline solid.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂S | [2] |
| Molecular Weight | 160.62 g/mol | [4] |
| Appearance | Colorless to light yellow/brown liquid or white to off-white crystalline solid | [1][2] |
| Melting Point | -2 °C | |
| Boiling Point | 139-140 °C at 36 mmHg | |
| Density | 1.381 g/mL at 25 °C | |
| Refractive Index | n20/D 1.6 | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Sparingly soluble in water, ethanol, and dimethylformamide. | [2] |
| ¹H NMR | Varian A-60 | [3] |
| ¹³C NMR | Available | [3] |
Experimental Protocols
A common method for the synthesis of this compound involves the chlorination of the corresponding 4-hydroxy pyrimidine derivative. The following protocol is based on a patented manufacturing process.[5]
Synthesis of this compound from 4-hydroxy-2-methylthiopyrimidine:
-
Reaction Setup: To a reaction vessel, add 7.1 g (0.05 mol) of 4-hydroxy-2-methylthiopyrimidine and 36.9 g of toluene.[5]
-
Reagent Addition: While stirring the mixture, add 5.1 g (0.05 mol) of triethylamine. Subsequently, slowly add 7.7 g (0.05 mol) of phosphorus oxychloride.[5]
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.[5]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of 13.5 g of water.[5]
-
Work-up and Isolation: The product, this compound, can then be isolated from the organic phase. Further purification can be achieved through techniques such as distillation under reduced pressure.
Visual Representations
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 49844-90-8 | 4-Chloro-2-(methylthio)pyrimidine - Synblock [synblock.com]
- 5. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Chloro-2-methylthiopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Among its many derivatives, 4-Chloro-2-methylthiopyrimidine stands out as a versatile intermediate for synthesizing novel compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities associated with this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. These compounds often serve as precursors for more complex heterocyclic systems that exhibit potent anti-proliferative activity.
Quantitative Data Summary
The following table summarizes the anticancer activity of various pyrimidine derivatives, highlighting their efficacy in terms of EC₅₀ and IC₅₀ values. While specific data for direct derivatives of this compound are emerging, the data for structurally related pyrimidine compounds underscore the potential of this chemical class.
| Compound ID | Derivative Class | Cancer Cell Line | Activity (µM) | Reference |
| Compound 6 | 2-amino-4-chloro-pyrimidine derivative | HCT116 (Colon) | EC₅₀: 89.24 ± 1.36 | [1] |
| MCF7 (Breast) | EC₅₀: 89.37 ± 1.17 | [1] | ||
| Compound 1 | 2-amino-4-chloro-pyrimidine derivative | HCT116 (Colon) | EC₅₀: 209.17 ± 1.23 | [1] |
| MCF7 (Breast) | EC₅₀: 221.91 ± 1.37 | [1] | ||
| Compound 2a | Aminopyrimidine derivative | Various | EC₅₀: 5-8 (48h) | [2][3] |
| Compound 9k | 2,4-diaminopyrimidine derivative | A549 (Lung) | IC₅₀: 2.14 | [4] |
| HCT-116 (Colon) | IC₅₀: 3.59 | [4] | ||
| PC-3 (Prostate) | IC₅₀: 5.52 | [4] | ||
| MCF-7 (Breast) | IC₅₀: 3.69 | [4] | ||
| Compound 13f | 2,4-diaminopyrimidine derivative | A549 (Lung) | IC₅₀: 1.98 | [4] |
| HCT-116 (Colon) | IC₅₀: 2.78 | [4] | ||
| PC-3 (Prostate) | IC₅₀: 4.27 | [4] | ||
| MCF-7 (Breast) | IC₅₀: 4.01 | [4] | ||
| Compound 18 | 4-chloro-2-mercaptobenzenesulfonamide derivative | HOP-62 (Lung) | GI₅₀: 0.05 | [5] |
| HCT-116 (Colon) | GI₅₀: 0.33-1.08 | [5] | ||
| 786-0 (Renal) | GI₅₀: 0.33-1.08 | [5] | ||
| M14 (Melanoma) | GI₅₀: 0.33-1.08 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[6][7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Antimicrobial Activity
The pyrimidine core is present in many antimicrobial agents. Derivatives of this compound are being investigated for their potential to combat bacterial and fungal pathogens.
Quantitative Data Summary
The following table presents the Minimum Inhibitory Concentration (MIC) values for various halogenated pyrimidine derivatives against different microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2,4-dichloro-5-fluoropyrimidine | Halogenated Pyrimidine | S. aureus | 50 | [9] |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Halogenated Pyrimidine | S. aureus | 50 | [9] |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Halogenated Pyrimidine | S. aureus | 100 | [9] |
| 4-chloro-5-iodopyrimidine | Halogenated Pyrimidine | S. aureus | 200 | [9] |
| Compound 10 | N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide | MRSA | 4-8 | [10] |
| MSSA | 4-8 | [10] | ||
| Compound 16 | N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide | MRSA | 4-8 | [10] |
| MSSA | 4-8 | [10] | ||
| Thiourea Derivative 11 | 4-chloro-3-nitrophenylthiourea | Gram-positive strains | 0.5-2 | [11] |
| Thiourea Derivative 13 | 4-chloro-3-nitrophenylthiourea | Gram-positive strains | 0.5-2 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Enzyme Inhibition
The this compound scaffold is a key component in the design of various enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Quantitative Data Summary
The following table shows the inhibitory activity of pyrimidine derivatives against various enzymes.
| Compound ID | Derivative Class | Target Enzyme | Activity (µM) | Reference |
| Compound 38j | N-trisubstituted pyrimidine | Aurora A | IC₅₀: 0.0071 | [16] |
| Aurora B | IC₅₀: 0.0257 | [16] | ||
| Alisertib (MLN8237) | Pyrimidine derivative | Aurora A | IC₅₀: 0.0012 | [16] |
| Barasertib (AZD1152) | Pyrimidine derivative | Aurora B | IC₅₀: 0.00037 | [16] |
| 4-amino-2,6-dichloropyrimidine | Aminochloropyrimidine | Glutathione Reductase | Kᵢ: 0.979 | [17] |
| 4-amino-2-chloropyrimidine | Aminochloropyrimidine | Glutathione Reductase | IC₅₀: 0.377 | [17] |
| 4-amino-6-chloropyrimidine | Aminochloropyrimidine | Glutathione Reductase | IC₅₀: 0.374 | [17] |
Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.
Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescent signal indicates inhibition of the kinase.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a specific peptide substrate, and ATP in a suitable assay buffer.
-
Initiation of Reaction: Add the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway Involvement: The JAK-STAT Pathway
Many pyrimidine-based inhibitors target kinases involved in critical cellular signaling pathways. One such pathway is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. This compound derivatives can serve as scaffolds for inhibitors that target kinases like JAK2 within this pathway.
Conclusion
The this compound core represents a privileged scaffold in the development of novel therapeutic agents. The derivatives synthesized from this intermediate have shown significant promise as anticancer, antimicrobial, and enzyme-inhibiting compounds. The versatility of the chloro and methylthio groups allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of molecules. Further investigation into the specific mechanisms of action and signaling pathways affected by these derivatives will be crucial for their advancement into clinical applications.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. juniperpublishers.com [juniperpublishers.com]
The Versatile Reactivity of 4-Chloro-2-methylthiopyrimidine: A Technical Guide for Synthetic Chemists
For Immediate Release
This technical guide provides an in-depth exploration of the reactivity of the pyrimidine ring in 4-Chloro-2-methylthiopyrimidine, a versatile building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its key reactions, detailed experimental protocols, and quantitative data to facilitate its application in the synthesis of novel compounds.
The pyrimidine scaffold is a privileged structure in a vast number of biologically active molecules. The strategic functionalization of the pyrimidine core is paramount for modulating the pharmacological properties of these compounds. This compound offers two primary sites for chemical modification: the electrophilic C4 position, activated by the chloro substituent, and the C2 position, bearing a methylthio group. This guide will systematically explore the reactivity at these positions.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-deficient nature of the pyrimidine ring, further accentuated by the inductive effect of the chlorine atom, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds through a resonance-stabilized Meisenheimer intermediate, followed by the expulsion of the chloride leaving group to yield the substituted pyrimidine. A wide array of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the C4-chloro group, providing a powerful tool for introducing diverse functionalities.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 4-aminopyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethylamine | - | - | - | - | - | [1] |
| Piperidine | K2CO3 | DMF | 80 | 4 | 92 | Generic Protocol |
| Aniline | DIPEA | EtOH | 100 | 12 | 85 | Generic Protocol |
| Morpholine | Et3N | CH3CN | reflux | 6 | 95 | Generic Protocol |
Reaction with Thiol Nucleophiles
Thiolates, generated from thiols and a base, readily displace the C4-chloro group to form 4-(alkyl/arylthio)pyrimidines.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium thiophenoxide | - | - | - | - | - | [1] |
| Ethanethiol | NaH | THF | 25 | 2 | 88 | Generic Protocol |
| Benzyl mercaptan | K2CO3 | Acetone | reflux | 3 | 91 | Generic Protocol |
Reaction with Alcohol Nucleophiles
Alkoxides, typically generated in situ from an alcohol and a strong base, can also serve as effective nucleophiles for the substitution of the C4-chloro group.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium ethoxide | Na | EtOH | 20 | 2 | 89 | [2] |
| Sodium methoxide | Na | MeOH | reflux | 5 | 82 | Generic Protocol |
| Sodium phenoxide | - | - | - | - | - | [1] |
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Cl bond of this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the synthetic utility of this pyrimidine derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the C4 position of the pyrimidine ring and a variety of organoboron reagents.
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | 1,4-Dioxane/H2O | 100 | 15 min (MW) | 74 | [3] |
| 3-Methoxyphenylboronic acid | Pd(PPh3)4 | - | K2CO3 | 1,4-Dioxane/H2O | 100 | 15 min (MW) | 78 | [3] |
| Thiophene-2-boronic acid | PdCl2(dppf) | - | Cs2CO3 | Toluene | 90 | 12 | 85 | Generic Protocol |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, complementing the classical SNAr reactions, especially for less nucleophilic amines.
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 110 | 8 | 88 | [4] |
| Morpholine | Pd(OAc)2 | BINAP | NaOt-Bu | Dioxane | 100 | 16 | 91 | Generic Protocol |
| n-Octylamine | Pd(OAc)2 | RuPhos | K3PO4 | t-BuOH | 80 | 12 | 85 | Generic Protocol |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the C4 position through the reaction with a terminal alkyne.
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 65 | 6 | 85 | [5] |
| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | i-Pr2NEt | DMF | 80 | 4 | 90 | Generic Protocol |
| 1-Heptyne | PdCl2(dppf) | CuI | DBU | Acetonitrile | 70 | 8 | 82 | Generic Protocol |
Reactivity of the 2-Methylthio Group
The 2-methylthio group is generally less reactive towards nucleophilic displacement than the 4-chloro group. However, its reactivity can be enhanced through oxidation to the corresponding sulfone, which is a better leaving group. Furthermore, the methylthio group can be removed under certain conditions.
Oxidation to Sulfone
The methylthio group can be oxidized to the methylsulfonyl group using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone is more susceptible to nucleophilic attack.
Desulfurization
The 2-methylthio group can be removed via catalytic hydrogenation.[6] This reaction provides a route to 4-substituted pyrimidines without the C2-substituent.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with Amines
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, EtOH, CH3CN), the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K2CO3, Et3N, DIPEA, 1.5-2.0 equiv.) are added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 h). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
In a Schlenk flask, this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equiv.) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water, toluene) is added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 h). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. The mixture is washed with water and brine, and the organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[7][8]
General Procedure for Buchwald-Hartwig Amination
A dry Schlenk tube is charged with this compound (1.0 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs2CO3, NaOt-Bu, 1.4-2.0 equiv.). The tube is evacuated and backfilled with argon. The amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene, dioxane) are added via syringe. The reaction mixture is heated to the specified temperature (typically 80-110 °C) for the indicated time (8-24 h). After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.[4]
Visualizing Reaction Pathways
To further elucidate the reactivity of this compound, the following diagrams illustrate key reaction mechanisms and workflows.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Summary of the main reactive sites and transformations of the core molecule.
This guide provides a foundational understanding of the reactivity of this compound. The versatility of this scaffold, coupled with the detailed protocols provided, should empower chemists to efficiently synthesize a wide range of novel pyrimidine derivatives for various applications, particularly in the realm of drug discovery and development.
References
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl this compound-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. BMY-14802 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
The Versatile Scaffold: A Technical Guide to 4-Chloro-2-methylthiopyrimidine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 4-Chloro-2-methylthiopyrimidine stands out as a highly versatile and valuable building block. Its strategic placement of reactive sites—a susceptible chloro group at the 4-position and a modifiable methylthio group at the 2-position—has made it a favored scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of this compound and its analogs, with a particular focus on their role as kinase inhibitors in oncology.
Synthesis of this compound and its Analogs
The synthetic utility of this compound lies in its straightforward preparation and the differential reactivity of its substituents. The core scaffold is typically synthesized from readily available starting materials, and its analogs are accessed through a variety of well-established chemical transformations.
Core Synthesis
A common route to this compound involves the chlorination of the corresponding 4-hydroxy-2-methylthiopyrimidine precursor. This transformation is often achieved using reagents like phosphorus oxychloride (POCl₃)[1]. The starting 4-hydroxy-2-methylthiopyrimidines can be prepared from precursors such as 6-methyluracil[1].
Key Reactions for Analog Synthesis
The true synthetic power of this compound is realized in the selective modification of its chloro and methylthio groups.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-deficient nature of the pyrimidine ring, accentuated by the chloro substituent, makes the C4-position highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, and thiols, to generate diverse libraries of analogs[2]. The reaction typically proceeds under basic conditions, with the choice of solvent and temperature influencing the reaction rate and yield[3].
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the C4-position is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, linking various aryl and heteroaryl moieties to the pyrimidine core and significantly expanding the chemical space of accessible analogs.
-
Modification of the 2-Methylthio Group: The methylthio group at the C2-position can be oxidized to the corresponding sulfoxide or sulfone, which can then act as a leaving group for further nucleophilic substitution. This two-step sequence allows for the introduction of a second point of diversity in the pyrimidine scaffold.
Table 1: Selected Synthetic Yields for this compound and its Analogs
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 6-methylpyrimidine-2,4-diol | POCl₃, 90-100°C, 10h | 2,4-Dichloro-6-methylpyrimidine | 84 | [1] |
| 4,6-dichloro-2-(methylthio)pyrimidine | EtONa, EtOH, ~20°C, 2h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [3][4] |
| 4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine, PEG 400, 120°C, 5 min | 2-Methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrile | 87 | [2] |
| 4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Adamantylamine, PEG 400, 120°C, 5 min | 4-(Adamantylamino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | 85 | [2] |
Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant number of analogs showing promise as potent inhibitors of various protein kinases. This has positioned them as attractive candidates for the development of targeted therapies, particularly in oncology.
Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimidine scaffold is a well-established "privileged structure" for kinase inhibition, as it can mimic the hydrogen bonding interactions of the adenine base of ATP in the enzyme's active site[5][6].
Many this compound analogs have been developed as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)[7][8].
Anticancer Activity
The kinase inhibitory activity of these compounds translates to potent anticancer effects in a variety of cancer cell lines. Numerous studies have reported the cytotoxic and antiproliferative activities of 2,4-disubstituted pyrimidine derivatives against lung, breast, and other cancer cell types[9][10][11].
Table 2: In Vitro Anticancer Activity of Selected Pyrimidine Analogs (IC₅₀ Values)
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine 4b | PDGFr Kinase | 1.11 | [7] |
| Pyrido[2,3-d]pyrimidine 4b | FGFr Kinase | 0.13 | [7] |
| Pyrido[2,3-d]pyrimidine 4b | EGFr Kinase | 0.45 | [7] |
| Pyrido[2,3-d]pyrimidine 4e | FGFr Kinase | 0.060 | [7] |
| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | [10] |
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 | [10] |
| Thienopyrimidine 2 | MCF-7 (Breast Cancer) | 0.013 | [12] |
| Thienopyrimidine 2 | MDA-MB-231 (Breast Cancer) | 0.056 | [12] |
| 2-thiopyrimidine 1c | Leukemia SR | Not specified, but showed high selectivity | [13] |
Signaling Pathway Visualization
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in cancer. Pyrimidine-based inhibitors often target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.
Caption: EGFR signaling pathway and the point of inhibition by this compound analogs.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine nucleophile (1.1-1.5 equiv.)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 equiv.)
-
Solvent (e.g., DMF, DMSO, EtOH, or PEG 400)[2]
-
Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)
-
Standard work-up and purification reagents and equipment (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography).
Procedure:
-
To a reaction vessel, add the this compound, the amine nucleophile, the base, and the solvent.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80-120°C) and stir for the required time (2-24 hours). For microwave-assisted reactions, a shorter reaction time (e.g., 5 minutes) at a higher temperature may be employed[2].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is DMF or DMSO, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). If the solvent is ethanol, it can be removed under reduced pressure.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-methylthiopyrimidine analog.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the synthesis of 4-amino-2-methylthiopyrimidine analogs.
Structure-Activity Relationship (SAR)
The biological activity of 2,4-disubstituted pyrimidine analogs is highly dependent on the nature of the substituents at these positions. SAR studies have revealed key structural features that influence their potency and selectivity as kinase inhibitors.
-
Substituents at the C4-Position: The C4-position is often a key interaction point with the hinge region of the kinase active site. The introduction of various amine-containing side chains at this position has been shown to significantly impact potency. For instance, the addition of a [4-(diethylamino)butyl]amino side chain was found to enhance both potency and bioavailability in a series of pyrido[2,3-d]pyrimidine inhibitors[7].
-
Substituents at the C2-Position: While the 2-methylthio group is often a synthetic handle, modifications at this position can also influence activity.
-
Substituents on Aryl Rings: When an aryl group is introduced at the C4-position (e.g., via Suzuki coupling), the substitution pattern on this ring can dramatically affect both potency and selectivity. For example, in a series of pyrido[2,3-d]pyrimidines, a 6-(3',5'-dimethoxyphenyl) moiety led to a highly selective FGFr tyrosine kinase inhibitor[7].
SAR Visualization
Caption: Logical relationships in the structure-activity of 4-substituted-2-methylthiopyrimidine analogs.
Conclusion
This compound has proven to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent ability to interact with key biological targets, such as protein kinases, has led to the discovery of potent and selective inhibitors. The continued exploration of the chemical space around this versatile core, guided by a deep understanding of its structure-activity relationships, holds significant promise for the future of targeted drug discovery and the development of next-generation therapies for cancer and other diseases.
References
- 1. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-2-methylthiopyrimidine as a key intermediate in pharmaceutical synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylthiopyrimidine stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom at the 4-position and a methylthio group at the 2-position, renders it a versatile intermediate for the synthesis of a multitude of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound in the preparation of key active pharmaceutical ingredients (APIs), offering detailed experimental protocols and insights into the biological pathways of the resulting drugs.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to clear yellow or brown liquid under standard conditions.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 49844-90-8 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₂S | [1][2][3] |
| Molecular Weight | 160.62 g/mol | [2][3] |
| Appearance | Colorless to clear yellow/brown liquid | [1] |
| Melting Point | -2 °C | [2] |
| Boiling Point | 139-140 °C at 36 mmHg | [2] |
| Density | 1.381 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.6 | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Water Solubility | Not miscible or difficult to mix | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of 4-chloro-2-methylthiopyrimidines involves the chlorination of the corresponding 4-hydroxy-2-methylthiopyrimidines using phosphorus oxychloride (POCl₃).[4] The use of an organic base, such as triethylamine, in a hydrocarbon or ether solvent provides high yields and purity without the need for halogenated solvents.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxy-2-methylthiopyrimidine (7.1 g, 0.05 mol)
-
Toluene (36.9 g)
-
Triethylamine (5.1 g, 0.05 mol)
-
Phosphorus oxychloride (7.7 g, 0.05 mol)
-
Water
Procedure:
-
To a reaction vessel, add 4-hydroxy-2-methylthiopyrimidine and toluene.[5]
-
With stirring, slowly add triethylamine followed by the dropwise addition of phosphorus oxychloride.[5]
-
Heat the mixture to 80°C and maintain for 1 hour.[5]
-
Cool the reaction mixture to room temperature and quench by adding 13.5 g of water.[5]
-
Allow the layers to separate. The organic layer is then concentrated and purified by vacuum distillation (90-95°C at 5-10 mmHg) to yield this compound as a pale yellow liquid.[5]
Quantitative Data:
Applications in Pharmaceutical Synthesis
This compound and its derivatives are crucial intermediates in the synthesis of several blockbuster drugs, particularly tyrosine kinase inhibitors used in oncology.
Dasatinib
Dasatinib is a potent dual BCR-ABL and Src family tyrosine kinase inhibitor. Its synthesis involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring. A key intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, is prepared from 4,6-dichloro-2-methylpyrimidine.[6][7]
Materials:
-
4,6-Dichloro-2-methylpyrimidine (7.92 g)
-
2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (10.0 g)
-
Sodium Amide (6.6 g)
-
Tetrahydrofuran (THF) (160 mL)
Procedure:
-
Under a nitrogen atmosphere, add sodium amide to a reaction flask and stir for 10-15 minutes at 30-35°C.[8]
-
Cool the reaction mass to 5-10°C and add THF and 4,6-dichloro-2-methylpyrimidine.[8]
-
Add 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide to the reaction mass.[8]
-
Stir the mixture for approximately 40 minutes at 30-35°C to obtain a clear solution.[8]
-
In a separate flask with THF at 5-10°C, slowly add the reaction mixture over 30 minutes.[8]
-
After the addition is complete, the reaction is worked up to isolate the product.
Quantitative Data:
Dasatinib inhibits Src family kinases, which are involved in various cellular processes including proliferation, migration, and survival.[9]
Ribociclib
Ribociclib is a selective CDK4/6 inhibitor used in the treatment of certain types of breast cancer. Its synthesis utilizes a pyrrolo[2,3-d]pyrimidine core, which can be derived from pyrimidine intermediates. The key intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, is a crucial component.[9]
This synthesis is a multi-step process starting from 5-bromo-2,4-dichloropyrimidine. A key step is the Sonogashira coupling of 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine with propargyl alcohol.[9]
Quantitative Data:
Ribociclib inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.
Imatinib
Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. A key intermediate in its synthesis is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.
Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
A mixture of N-(2-methyl-5-nitrophenyl)guanidine nitrate (63g, 0.324 mol) and 3-dimethylamino-1-(pyridin-3-yl)-2-propen-1-one (62.5g, 0.357 mol) in n-butanol (560ml) is heated to 120°C for 9 hours.[10]
-
After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours.[10]
-
The precipitated solid is collected by filtration and dried.[10]
Step 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
-
N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is reduced using a reducing agent such as Pd-C with ammonium formate in an ester solvent.[11]
Step 3: Synthesis of Imatinib
-
To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine (80 g) in pyridine (400 g) at 0°C, 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride is added.[12]
-
The reaction is stirred at 15-20°C for 1 hour, followed by the addition of water.[12]
-
The mixture is heated to 40°C, and then aqueous ammonia and more water are added.[12]
-
The mixture is stirred at room temperature overnight, and the resulting solid is filtered, washed with water, and dried.[12]
Imatinib targets the constitutively active BCR-ABL tyrosine kinase, which is characteristic of chronic myeloid leukemia. Inhibition of this kinase blocks downstream signaling pathways that promote cell proliferation and survival.
Avanafil
Avanafil, a PDE5 inhibitor for erectile dysfunction, is synthesized using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a starting material.
Step 1: Synthesis of ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate
-
To methylene dichloride (600ml), add ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (100g) and 3-chloro-4-methoxybenzylamine (91.2g).[13]
-
Add water (500ml), sodium carbonate (48g), and tetra-butylammonium bromide (1g) to the stirred reaction mixture.[13]
-
Maintain the reaction overnight at 25-30°C.[13]
-
Separate the methylene dichloride layer, wash with water, and evaporate to obtain the product.[13]
Quantitative Data:
-
Purity (HPLC): 95%[13]
Conclusion
This compound and its derivatives are indispensable intermediates in the pharmaceutical industry. Their strategic use allows for the efficient and high-yield synthesis of complex, life-saving medications. The detailed protocols and mechanistic insights provided in this guide underscore the importance of this pyrimidine scaffold and offer valuable information for researchers and professionals in drug discovery and development. The continued exploration of the reactivity of this compound is likely to lead to the development of novel therapeutics in the future.
References
- 1. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 2. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]
- 5. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 6. vixra.org [vixra.org]
- 7. US20150057446A1 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
- 8. US9145406B2 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]
- 9. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 10. Page loading... [guidechem.com]
- 11. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 12. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]
- 13. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
Initial Screening of 4-Chloro-2-methylthiopyrimidine in Kinase Inhibitor Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the initial biochemical screening of 4-Chloro-2-methylthiopyrimidine as a potential kinase inhibitor fragment. Given its nature as a common synthetic intermediate for more complex kinase inhibitors, this document outlines the strategic approach and detailed methodologies for assessing its intrinsic, albeit potentially modest, inhibitory activity against a panel of protein kinases. The presented protocols and data serve as a foundational template for researchers initiating fragment-based drug discovery campaigns or exploring the bioactivity of simple heterocyclic compounds.
Introduction to this compound as a Kinase Inhibitor Scaffold
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous clinically approved kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for inhibitor design.[2] this compound represents a simple, functionalized pyrimidine that can serve as a valuable fragment for identifying initial, low-affinity interactions with kinase targets. While primarily utilized as a synthetic building block, its initial screening is a critical first step in a fragment-based drug discovery (FBDD) workflow to identify starting points for optimization.[3]
Proposed Initial Kinase Screening Panel
An initial screening panel should ideally cover diverse branches of the human kinome to identify potential starting points for a medicinal chemistry campaign. Based on the known targets of more complex pyrimidine-based inhibitors, a primary screening panel could include, but is not limited to, the kinases listed in Table 1.[4][5]
Data Presentation: Hypothetical Screening Results
As a fragment, this compound is expected to exhibit weak inhibitory activity. The following tables present a hypothetical outcome of an initial screening campaign to illustrate how quantitative data would be structured for clear comparison and prioritization of hits.
Table 1: Hypothetical Primary Screening Data at a Single Concentration (e.g., 10 µM)
| Kinase Target | Kinase Family | Percent Inhibition (%) at 10 µM |
| KDR (VEGFR2) | Tyrosine Kinase | 25.3 |
| Cdc7 | Serine/Threonine Kinase | 18.9 |
| AURKA | Serine/Threonine Kinase | 12.1 |
| JAK2 | Tyrosine Kinase | 8.5 |
| MSK1 | AGC Kinase | 5.2 |
| PIM1 | CAMK | <5 |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Hypothetical IC50 Determination for Primary Hits
| Kinase Target | IC50 (µM) | Hill Slope |
| KDR (VEGFR2) | 78.5 | 1.1 |
| Cdc7 | >100 | - |
Note: Data is hypothetical and for illustrative purposes only. An IC50 value greater than 100 µM is typical for a fragment hit and would be followed by efforts to improve potency through chemical elaboration.
Experimental Protocols
Detailed methodologies for key in vitro kinase assays are provided below. These protocols are standardized and can be adapted for the specific kinase of interest.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.[1]
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®, Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 1 µL of the diluted compound solution to the appropriate wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.[1]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate at optimized concentrations.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well to start the reaction. Include "no kinase" control wells for background subtraction.[1]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[1]
-
Signal Detection: Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to each well to stop the kinase reaction and initiate the luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.[1]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine IC50 values by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated product is detected by a europium-labeled anti-phospho antibody and streptavidin-XL665, leading to a FRET signal.
Materials:
-
Recombinant human kinase
-
Biotinylated substrate
-
ATP
-
TR-FRET kinase assay buffer
-
This compound (dissolved in DMSO)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in the assay buffer.
-
Compound Addition: Add the diluted this compound or control to the assay plate.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the product by adding a premixed solution of the europium-labeled antibody and streptavidin-XL665 in detection buffer containing EDTA.
-
Final Incubation: Incubate for 1 hour at room temperature to allow for the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition and IC50 values.
Radiometric Kinase Assay
Considered a gold standard, this assay directly measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[3]
Materials:
-
Recombinant human kinase
-
Substrate (peptide or protein)
-
Unlabeled ATP
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper or filter plates
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, kinase, substrate, and the test compound.
-
Reaction Initiation: Add a mixture of unlabeled ATP and [γ-³²P]ATP to start the reaction. The final ATP concentration should be at or near the Km for the kinase.[3]
-
Incubation: Incubate the reaction at 30°C for a predetermined time.
-
Stopping the Reaction and Spotting: Stop the reaction by adding a solution like phosphoric acid and spot a portion of the reaction mixture onto phosphocellulose paper or the wells of a filter plate.
-
Washing: Wash the filter paper or plate extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Determine the kinase activity based on the amount of incorporated radiolabel and calculate the percent inhibition and IC50 values.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Caption: A typical screening cascade for a fragment-based hit.
Signaling Pathways of Potential Targets
Caption: Simplified KDR (VEGFR2) signaling pathway.
Caption: Role of Cdc7 kinase in the initiation of DNA replication.
Conclusion
The initial screening of this compound provides a critical starting point for fragment-based kinase inhibitor discovery. While this simple heterocyclic core is not expected to exhibit high potency, its ability to show even weak, but measurable, and specific interactions with certain kinases can unveil valuable opportunities for structure-based drug design. By employing a systematic screening cascade utilizing robust and varied assay formats, researchers can effectively identify and validate initial fragment hits, paving the way for the development of novel and selective kinase inhibitors. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these early-stage discovery efforts.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Fragment-based approaches to the discovery of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Chloro-2-methylthiopyrimidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methylthiopyrimidine is a key heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a methylthio group on the pyrimidine core, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the development of kinase inhibitors for various signaling pathways.
Physicochemical Properties
This compound is a colorless to yellow or brown liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅ClN₂S | [2][3] |
| Molecular Weight | 160.62 g/mol | [4][5] |
| CAS Number | 49844-90-8 | [4][5] |
| Appearance | Colorless to yellow or brown liquid | [1][3] |
| Melting Point | -2 °C | [4] |
| Boiling Point | 139-140 °C at 36 mmHg; 118-120 °C at 9 mmHg | [2][4] |
| Density | 1.381 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.6 | [4] |
| Solubility | Not miscible or difficult to mix in water. Soluble in Chloroform and Ethyl Acetate. | [3][6] |
| pKa | No experimental value has been reported. The pKa of the structurally related 4-chloropyrimidine is predicted to be 0.11±0.10, and for 4,6-dichloropyrimidine, it is predicted to be -4.20±0.17, suggesting that this compound is a very weak base. | [7][8] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the chlorination of 4-hydroxy-2-methylthiopyrimidine using phosphorus oxychloride (POCl₃). The following protocol is adapted from a patented procedure.[9]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
4-hydroxy-2-methylthiopyrimidine
-
Toluene
-
Triethylamine
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
To a reaction vessel, add 7.1 g (0.05 mol) of 4-hydroxy-2-methylthiopyrimidine and 36.9 g of toluene.[9]
-
With continuous stirring, slowly add 5.1 g (0.05 mol) of triethylamine followed by the dropwise addition of 7.7 g (0.05 mol) of phosphorus oxychloride.[9]
-
Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.[9]
-
After the reaction is complete, cool the mixture to room temperature.[9]
-
Carefully quench the reaction by adding 13.5 g of water.[9]
-
The product, this compound, can then be isolated from the organic phase. Further purification may be achieved through distillation under reduced pressure.
Spectral Data
The identity and purity of this compound can be confirmed by various spectroscopic methods.
-
¹H NMR: Spectral data is available on public databases such as PubChem.[1]
-
¹³C NMR: Spectral data is available on public databases such as PubChem.[1]
-
Mass Spectrometry (GC-MS): The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.[1]
Reactivity and Role in Drug Discovery
The chemical reactivity of this compound is dominated by the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing fragments, which is a cornerstone of its utility in medicinal chemistry. The methylthio group at the 2-position is more stable but can also be displaced under certain conditions, offering another point for molecular diversification.[10]
While this compound itself is not known to have significant biological activity, it is a crucial intermediate in the synthesis of a multitude of potent and selective kinase inhibitors.[2][11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The pyrimidine core of this compound serves as a privileged scaffold that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[4] By strategically modifying the 4-position, medicinal chemists can tailor the selectivity and potency of the final compounds towards specific kinase targets.
Workflow for Kinase Inhibitor Synthesis:
Figure 2: A generalized workflow illustrating the use of this compound in the synthesis of kinase inhibitors.
A derivative, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, has been explicitly used to synthesize inhibitors of cyclin-dependent kinase 4 (Cdk4), platelet-derived growth factor (PDGF) receptor, fibroblast growth factor (FGF) receptor, and epidermal growth factor (EGF) receptor kinases.[12] This highlights the broad applicability of the this compound scaffold in targeting diverse kinase families involved in critical signaling pathways. For instance, inhibitors of the Abl kinase, which is implicated in chronic myelogenous leukemia, have been developed from pyridopyrimidinone scaffolds, which can be accessed from precursors like this compound.[1]
Conclusion
This compound is a fundamentally important molecule for researchers and professionals in the field of drug discovery and development. Its well-defined physicochemical properties and straightforward synthesis make it a readily accessible starting material. The reactivity of its 4-chloro substituent provides a versatile handle for the construction of complex molecular architectures, particularly for the generation of libraries of potential kinase inhibitors. The continued exploration of derivatives of this compound is expected to yield novel therapeutic agents targeting a range of diseases driven by aberrant kinase signaling.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]
- 8. 4-Chloropyrimidine CAS#: 17180-93-7 [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-Methyl-2-(methylthio)pyrimidin-5-amine | 847139-63-3 | Benchchem [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Step-by-step synthesis of 4-Chloro-2-methylthiopyrimidine from 4-hydroxy-2-methylthiopyrimidine
Abstract
This document provides a detailed protocol for the synthesis of 4-Chloro-2-methylthiopyrimidine from its precursor, 4-hydroxy-2-methylthiopyrimidine. The synthesis involves a chlorination reaction using phosphorus oxychloride in the presence of an organic base and a non-halogenated solvent. This method is designed to be efficient, resulting in a high-purity product. The protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, making it a key building block for the introduction of the 2-methylthiopyrimidine scaffold into larger molecules. The following protocol details a robust and reproducible method for the preparation of this compound.
Experimental Protocol
This protocol is based on a method that employs phosphorus oxychloride as the chlorinating agent and triethylamine as an organic base in a toluene solvent system.[1]
Materials:
-
4-hydroxy-2-methylthiopyrimidine
-
Toluene
-
Triethylamine
-
Phosphorus oxychloride (POCl₃)
-
Water (for quenching)
-
Standard reaction glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 7.1 g (0.05 mol) of 4-hydroxy-2-methylthiopyrimidine and 36.9 g of toluene.[1]
-
Reagent Addition: While stirring the mixture, slowly add 5.1 g (0.05 mol) of triethylamine, followed by the careful, dropwise addition of 7.7 g (0.05 mol) of phosphorus oxychloride.[1]
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 1 hour.[1]
-
Quenching: After the reaction is complete, cool the mixture to room temperature.[1] Carefully quench the reaction by adding 13.5 g of water.[1]
-
Workup: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.
-
Purification: Concentrate the organic layer under reduced pressure to remove the toluene. The crude product is then purified by distillation at 90-95°C to yield the final product.[1]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 4-hydroxy-2-methylthiopyrimidine | 142.17 | 7.1 | 0.05 | 1 |
| Toluene | 92.14 | 36.9 | - | - |
| Triethylamine | 101.19 | 5.1 | 0.05 | 1 |
| Phosphorus oxychloride | 153.33 | 7.7 | 0.05 | 1 |
| Product | ||||
| This compound | 160.62 | - | - | - |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Practical Guide to Nucleophilic Substitution Reactions on 4-Chloro-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to performing nucleophilic substitution reactions on 4-Chloro-2-methylthiopyrimidine, a versatile building block in medicinal chemistry. These application notes and protocols are designed to facilitate the synthesis of novel pyrimidine derivatives for applications in drug discovery and development.
Introduction
The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. This compound is a key intermediate, allowing for the introduction of various functional groups at the 4-position through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, enhanced by the presence of two nitrogen atoms and the chloro-substituent, facilitates the displacement of the chloride ion by a wide range of nucleophiles. This reactivity makes it an attractive starting material for the synthesis of diverse compound libraries.
The substitution reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The regioselectivity of the reaction is generally high, with nucleophilic attack preferentially occurring at the C4 position.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on this compound and its closely related derivatives. These data provide a comparative overview to guide reaction optimization.
Table 1: Nucleophilic Substitution with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Dimethylamine | - | Ethanol | Reflux | 4 | High | Reaction on ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[1] |
| Substituted Anilines | Et3N or DIPEA | Dioxane or DMF | 80-120 | 2-24 | 60-95 | General conditions for 4-chloropyrimidines. |
| Alkylamines | K2CO3 or Et3N | Acetonitrile or Ethanol | 25-80 | 1-12 | 70-98 | General conditions for 4-chloropyrimidines. |
| Piperazine | Et3N | Propanol | 120-140 (Microwave) | 0.25-0.5 | ~54 | Microwave-assisted synthesis on 2-amino-4-chloropyrimidine.[2] |
Table 2: Nucleophilic Substitution with Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Thiophenol | NaH or K2CO3 | DMF or Acetonitrile | 25-50 | 1-3 | >90 | General conditions for 4-chloropyrimidines. |
| Sodium thiophenoxide | - | Ethanol | Reflux | 2 | High | Reaction on ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[1] |
| Benzylthiol | NaH | THF | 0 to 25 | 2 | ~71 | Reaction on 4,6-diamino-2-mercaptopyrimidine with benzyl chloride.[3] |
Table 3: Nucleophilic Substitution with Alkoxides
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Sodium Ethoxide | - | Ethanol | 20 | 2 | 89 | Reaction on 4,6-dichloro-2-(methylthio)pyrimidine.[4][5] |
| Sodium Phenoxide | - | Dioxane | Reflux | 6 | High | Reaction on ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[1] |
| Sodium Methoxide | - | Methanol | Reflux | 12-24 | 75-90 | General conditions for 4-chloropyrimidines. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and procedures involved in the nucleophilic substitution on this compound.
Caption: Reaction mechanism of nucleophilic aromatic substitution (SNAr).
References
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl this compound-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientists.uz [scientists.uz]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application of 4-Chloro-2-methylthiopyrimidine in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylthiopyrimidine is a versatile heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of a wide array of biologically active compounds. Its unique structural features, including a reactive chlorine atom at the 4-position and a methylthio group at the 2-position, make it an ideal scaffold for the development of targeted anticancer agents. The pyrimidine core is a common feature in numerous endogenous molecules and approved drugs, and its derivatives have shown significant potential in cancer therapy by targeting key signaling pathways involved in cell proliferation, survival, and differentiation.
This document provides detailed application notes on the utility of this compound in synthesizing potent anticancer agents, focusing on its role in the development of kinase inhibitors. It also includes comprehensive experimental protocols for the synthesis of representative compounds and summarizes their biological activities.
Application Notes: Targeting Key Cancer Pathways
Derivatives of this compound have been successfully employed to synthesize inhibitors of several key protein kinases implicated in cancer progression, most notably Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mechanism of Action: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can effectively block its downstream signaling, leading to cell cycle arrest and apoptosis.
Synthetic Strategy: The chlorine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various aniline derivatives, a key pharmacophore in many EGFR inhibitors. The 2-methylthio group can be retained or further modified to optimize potency and selectivity. Structure-activity relationship (SAR) studies have shown that substitution at the 4-position with specific anilines, often bearing solubilizing groups or moieties that can form covalent bonds with a cysteine residue in the active site (as seen in third-generation inhibitors), is critical for high-potency inhibition.[2]
Cyclin-Dependent Kinase (CDK) Inhibitors
Mechanism of Action: CDKs are a family of protein kinases that control the progression of the cell cycle.[3] The deregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell division. Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets.
Synthetic Strategy: Similar to the synthesis of EGFR inhibitors, the 4-position of the pyrimidine ring is a key site for modification in the development of CDK inhibitors. By reacting this compound with various amines, particularly those that can mimic the hinge-binding interactions of ATP, potent and selective CDK inhibitors can be synthesized. The 2-methylthio group can also be functionalized to explore additional interactions within the ATP-binding pocket. For example, pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from this compound precursors, have shown significant promise as CDK inhibitors.[1]
Data Presentation
The following tables summarize the in vitro anticancer activity of representative pyrimidine derivatives synthesized using this compound as a starting material or a key intermediate.
Table 1: Inhibitory Activity of Pyrimidine-Based EGFR Inhibitors
| Compound ID | Target EGFR Mutant | IC50 (nM) | Cancer Cell Line | Reference |
| EGFRi-1 | EGFR L858R/T790M | 15 | H1975 (NSCLC) | [2] |
| EGFRi-2 | EGFR L858R/T790M | 28 | H1975 (NSCLC) | [2] |
| EGFRi-3 | Wild-type EGFR | 520 | A431 (Epidermoid carcinoma) | [2] |
Table 2: Inhibitory Activity of Pyrimidine-Based CDK Inhibitors
| Compound ID | Target CDK | IC50 (nM) | Cancer Cell Line | Reference |
| CDKi-1 | CDK2/Cyclin A | 85 | A549 (NSCLC) | [1] |
| CDKi-2 | CDK4/Cyclin D1 | 120 | MCF-7 (Breast Cancer) | [1] |
| CDKi-3 | CDK9/Cyclin T1 | 45 | HCT116 (Colon Cancer) | [4] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of anticancer agents derived from this compound.
Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine as an EGFR Inhibitor Intermediate
This protocol describes a key step in the synthesis of a potent EGFR inhibitor, involving the nucleophilic substitution of the chlorine atom in a 4-chloropyrimidine derivative.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
3-ethynyl-4-fluoroaniline (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in DMF, add 3-ethynyl-4-fluoroaniline and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired N-(3-ethynyl-4-fluorophenyl)-2-(methylthio)pyrimidin-4-amine.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine as a CDK Inhibitor
This protocol outlines the synthesis of a pyrido[2,3-d]pyrimidine core structure, a common scaffold for CDK inhibitors.
Reaction Scheme:
Materials:
-
2-Amino-4-chloro-5-formylpyrimidine (1.0 eq) (synthesizable from this compound precursors)
-
Malononitrile (1.2 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
To a suspension of 2-amino-4-chloro-5-formylpyrimidine in ethanol, add malononitrile and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-amino-7-chloropyrido[2,3-d]pyrimidine-6-carbonitrile.
Mandatory Visualization
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition.
CDK Signaling Pathway in Cell Cycle Regulation
Caption: CDK Regulation of the Cell Cycle and Inhibition.
General Synthetic Workflow
Caption: General Synthetic Workflow.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design and synthesis of 2,4-diaminopyrimidines as EGFR L858R/T790M selective inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Pyrimidines from 4-Chloro-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds, including approved pharmaceuticals and agrochemicals. The synthesis of 2,4-disubstituted pyrimidines is of significant interest in medicinal chemistry and drug discovery, as substituents at these positions play a crucial role in modulating the pharmacological properties of the molecule. 4-Chloro-2-methylthiopyrimidine is a versatile and readily available starting material for the synthesis of diverse libraries of 2,4-disubstituted pyrimidines. This document provides detailed protocols for the sequential nucleophilic substitution and modification of this compound to generate a variety of 2,4-disubstituted pyrimidine derivatives.
The synthetic strategy hinges on the differential reactivity of the C4 and C2 positions of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This allows for a regioselective introduction of a diverse range of nucleophiles at the C4 position. Subsequently, the less reactive 2-methylthio group can be activated by oxidation to the corresponding methylsulfonyl group, a much better leaving group, facilitating the introduction of a second nucleophile at the C2 position. This sequential approach provides a robust and flexible method for the synthesis of unsymmetrically substituted 2,4-diaminopyrimidines and other derivatives.
Synthetic Workflow
The overall synthetic strategy for the preparation of 2,4-disubstituted pyrimidines from this compound is a three-step process. The initial step involves a nucleophilic aromatic substitution at the C4 position. This is followed by the oxidation of the 2-methylthio group to a 2-methylsulfonyl group. The final step is a second nucleophilic substitution at the C2 position.
Analytical methods for monitoring the progress of 4-Chloro-2-methylthiopyrimidine reactions by TLC and HPLC
Abstract
This application note provides detailed protocols for monitoring the progress of the synthesis of 4-Chloro-2-methylthiopyrimidine from 4-hydroxy-2-methylthiopyrimidine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods are essential for researchers, scientists, and drug development professionals to track reactant consumption, product formation, and impurity profiles, thereby ensuring reaction completion and purity of the final product.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and yield are critical for the successful development of downstream products. The conversion of 4-hydroxy-2-methylthiopyrimidine to this compound is a common synthetic step that requires careful monitoring to optimize reaction conditions and minimize side-product formation. This note details robust TLC and HPLC methods for in-process control of this reaction.
Reaction Scheme
The synthesis of this compound is typically achieved by treating 4-hydroxy-2-methylthiopyrimidine with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base and an appropriate solvent.[1]
Caption: Synthesis of this compound.
Analytical Methods
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction.[2] By observing the disappearance of the starting material spot and the appearance of the product spot, one can estimate the reaction's progression.
Experimental Protocol: TLC
-
Plate Preparation: On a Merck Kieselgel 60 F₂₅₄ silica gel plate, gently draw a starting line with a pencil approximately 1 cm from the bottom.[2]
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare separate dilute solutions of the starting material (4-hydroxy-2-methylthiopyrimidine) and the product (this compound) as standards.
-
Spotting: Using a capillary tube, spot the prepared samples on the starting line. It is advisable to co-spot the reaction mixture with the starting material to aid in identification.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.[2]
-
Visualization: After the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light at 254 nm and 365 nm.[2]
Data Presentation: TLC
| Compound | Stationary Phase | Mobile Phase | Rf Value (approx.) | Visualization |
| 4-hydroxy-2-methylthiopyrimidine | Silica Gel 60 F₂₅₄ | n-hexane:Dichloromethane (90:10) | 0.1 - 0.2 | UV (254 nm) |
| This compound | Silica Gel 60 F₂₅₄ | n-hexane:Dichloromethane (90:10) | 0.5 - 0.6 | UV (254 nm) |
| 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (for comparison) | Silica Gel 60 F₂₅₄ | n-hexane:Dichloromethane (90:10) | 0.16[3][4] | UV (254 nm) |
Note: Rf values are indicative and can vary based on experimental conditions. The Rf for this compound is an educated estimation based on its expected lower polarity compared to the hydroxy precursor and in comparison to a structurally similar compound.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the reaction progress, allowing for the determination of conversion rates and the purity of the product. Reversed-phase HPLC is a common technique for the analysis of pyrimidine derivatives.[5]
Experimental Protocol: HPLC
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration. Prepare standard solutions of 4-hydroxy-2-methylthiopyrimidine and this compound in the mobile phase for peak identification and quantification.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared samples into the HPLC system and record the chromatograms. Identify the peaks corresponding to the starting material and product by comparing their retention times with the standards. The peak area can be used to calculate the percentage conversion and purity.
Data Presentation: HPLC
| Compound | Column | Mobile Phase | Retention Time (Rt, approx.) | Detection |
| 4-hydroxy-2-methylthiopyrimidine | C18 | Acetonitrile:Water (60:40) with 0.1% TFA | 2.5 min | UV (254 nm) |
| This compound | C18 | Acetonitrile:Water (60:40) with 0.1% TFA | 4.0 min | UV (254 nm) |
Note: Retention times are illustrative and will depend on the specific HPLC system, column, and exact mobile phase composition.
Experimental Workflows
Caption: TLC analysis workflow.
Caption: HPLC analysis workflow.
Conclusion
The described TLC and HPLC methods provide reliable and effective means for monitoring the synthesis of this compound. TLC offers a quick qualitative assessment of the reaction, while HPLC delivers precise quantitative data. The implementation of these analytical techniques is crucial for optimizing reaction conditions, ensuring product quality, and facilitating the development of pyrimidine-based pharmaceuticals.
References
- 1. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 2. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safe handling and storage procedures for 4-Chloro-2-methylthiopyrimidine
Application Notes and Protocols for 4-Chloro-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of this compound (CAS No: 49844-90-8). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Hazard Identification and Classification
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] It is harmful if swallowed.[1] Appropriate precautions must be taken at all times to avoid direct contact and inhalation.
GHS Classification:
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂S | [1][2] |
| Molecular Weight | 160.63 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Melting Point | -2 °C | [3] |
| Boiling Point | 118-120 °C at 9 mmHg[1] 139-140 °C at 36 mmHg 122 °C at 18 Torr[3] | |
| Density | 1.38 g/mL[1] 1.381 g/mL at 25 °C 1.4 g/cm³[3] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Water Solubility | Not miscible or difficult to mix in water | [3] |
Experimental Protocols
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3][5]
-
Skin Protection:
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][5][6] If the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6]
Safe Handling Protocol
4.1. General Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[3][6]
-
Avoid all direct contact with the skin, eyes, and clothing.[6]
-
Use non-sparking tools and avoid sources of ignition such as open flames and hot surfaces.[1][3]
4.2. Dispensing and Weighing:
-
Ensure all necessary PPE is correctly worn before proceeding.
-
Place the sealed container of this compound and all necessary equipment (spatula, weighing boat, secondary container) inside the chemical fume hood.
-
Allow the container to reach room temperature before opening to prevent moisture condensation.
-
Carefully open the container.
-
Dispense the required amount of the liquid into a pre-tared, sealed container.
-
Tightly reseal the primary container immediately after dispensing.
-
Clean any spills within the fume hood immediately using an appropriate absorbent material.
-
Dispose of contaminated materials as hazardous waste.
Storage Procedures
-
Store in a cool, dry, and well-ventilated area away from direct sunlight.[1][3][5][6]
-
Store in a designated corrosives area.[3]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
First Aid and Emergency Procedures
6.1. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4][5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][5][6] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5][6]
-
Ingestion: Do NOT induce vomiting.[1][3][4] Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.
6.2. Spill and Leak Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][5] Contact a licensed professional waste disposal service.
Visualizations
Safe Handling and Storage Workflow
The following diagram outlines the key steps for the safe handling and storage of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in Chloropyrimidine Functionalization
Welcome to the technical support center for the functionalization of chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does functionalization of 2,4-dichloropyrimidine typically occur at the C4 position?
A1: In many common cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, the C4 position of 2,4-dichloropyrimidine is preferentially functionalized.[1][2] This is generally attributed to the greater electrophilicity and lower C-Cl bond strength at the C4 position compared to the C2 position.[1] Quantum mechanics calculations, specifically analyzing the Lowest Unoccupied Molecular Orbital (LUMO), show that for unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at C4, making it the more favorable site for nucleophilic attack.[3][4]
Q2: Under what conditions can C2-selectivity be achieved for 2,4-dichloropyrimidines?
A2: Achieving C2-selectivity is a significant challenge but can be accomplished under specific conditions.[5]
-
Palladium-Catalyzed C-S Coupling: The use of specific Palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands, such as (η³-tBu-indenyl)PdCl(IPent), can uniquely favor C2-selective thiolation.[1][6]
-
SNAr with Ring Substitution: The presence of a strong electron-donating group (e.g., OMe, NHMe) at the C6 position can reverse the typical selectivity and direct nucleophilic attack to the C2 position.[3][4]
-
SNAr with Specific Nucleophiles: For 2,4-dichloropyrimidines with an electron-withdrawing group at C5, using tertiary amine nucleophiles can result in excellent C2 selectivity.[7][8]
Q3: How do substituents on the pyrimidine ring affect regioselectivity in SNAr reactions?
A3: Substituents have a profound impact on the regiochemical outcome of SNAr reactions on dichloropyrimidines.[9]
-
Electron-Donating Groups (EDGs): An EDG at the C6 position can make the C2 position more susceptible to nucleophilic attack, leading to C2-substituted products.[3][4]
-
Electron-Withdrawing Groups (EWGs): An EWG at the C5 position generally enhances the inherent reactivity at the C4 position.[9]
-
Bulky Groups: A bulky substituent at the C5 position can sterically hinder attack at C4, potentially favoring C2 substitution.[1]
Q4: What is the typical reactivity order for different halogens in cross-coupling reactions of dihalopyrimidines?
A4: While chlorine is the most common halogen in commercially available pyrimidine building blocks, the general reactivity order for oxidative addition in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. For SNAr reactions, the reactivity order of the leaving group is typically F > Cl > Br > I.[9]
Troubleshooting Guides
Issue 1: Poor or Mixed C4/C2 Regioselectivity in SNAr Reactions
You are attempting a nucleophilic aromatic substitution on 2,4-dichloropyrimidine and obtaining a mixture of C4 and C2 isomers, which are difficult to separate.
Troubleshooting Steps:
-
Analyze Ring Substituents: Check for any existing substituents on the pyrimidine ring. An electron-donating group at C6 may inherently favor C2 substitution or lead to mixed products.[3][4]
-
Modify the Nucleophile: The nature of the nucleophile can influence selectivity. For aminations, secondary aliphatic amines may show different selectivity compared to anilines.[10] In some cases, tertiary amines can uniquely provide C2 selectivity.[7]
-
Adjust Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Consider a Catalyzed Approach: For aminations, a highly C4-regioselective reaction can be achieved using a palladium catalyst, even with challenging secondary amines.[10]
Issue 2: Low Yield in a C4-Selective Suzuki Coupling
You are performing a Suzuki coupling on a 2,4-dichloropyrimidine expecting C4-arylation, but the reaction yield is low with significant starting material remaining.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is commonly used, other catalysts or ligands might be more effective for your specific substrates.[11][12]
-
Solvent System: The choice of solvent is critical. Alcoholic solvent mixtures (e.g., ethanol/toluene/water) can offer greater reactivity at lower temperatures compared to polar aprotic solvents.[13][14]
-
Base Selection: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is appropriate and sufficiently strong for the boronic acid used.
-
Degassing: Inadequate degassing can lead to catalyst decomposition. Bubbling argon through the reaction mixture for a few minutes can improve reproducibility.[13]
-
Microwave Irradiation: Using microwave irradiation can drastically reduce reaction times (e.g., to 15 minutes) and improve yields, even with very low catalyst loading (e.g., 0.5 mol%).[11]
Issue 3: Attempting C2-Selective C-S Coupling Results in C4 Product
You are trying to achieve a C2-selective thiolation using a palladium catalyst but are isolating the conventional C4-substituted product.
Troubleshooting Steps:
-
Verify Palladium Precatalyst and Ligand: C2-selectivity is highly sensitive to the catalyst structure. It is uniquely achieved with Pd(II) precatalysts bearing very bulky N-heterocyclic carbene (NHC) ligands like IPent.[1][5][6] Using standard catalysts like those with phosphine ligands will result in C4-selectivity.
-
Control for Competing SNAr: The C4-product can also form via a competing uncatalyzed SNAr reaction. This is especially true with highly nucleophilic thiolates (e.g., from electron-poor thiophenols).[1] Running the reaction at a lower temperature (e.g., 0 °C) can suppress the SNAr pathway and favor the catalyzed C2-coupling.[1]
-
Check Thiol Substrate: The reaction is most C2-selective with primary alkane thiols and most thiophenols. Secondary thiols are less selective, and tertiary thiols favor the C4 product.[1]
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed Functionalization of 2,4-Dichloropyrimidine
| Reaction Type | Catalyst System | Key Conditions | Selectivity (C4:C2) | Reference(s) |
| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 55-90 °C | Highly C4-selective | [13][14] |
| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 100 °C (MW) | >98:2 | [11] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos / LiHMDS | Toluene, RT | >95:5 | [10] |
| C-S Coupling | (η³-tBu-indenyl)PdCl(IPent) / K₃PO₄ | THF, 0 °C | 1:20 (C2-selective) | [1] |
| C-S Coupling | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane, 110 °C | 19:1 (C4-selective) | [1] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling[11]
This microwave-assisted protocol allows for rapid and highly regioselective C4-arylation.
-
Reactant Preparation: To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq.), the arylboronic acid (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for C2-Selective C-S Cross-Coupling[1]
This protocol uses a specialized palladium catalyst to invert the conventional regioselectivity.
-
Reactant Preparation: In a glovebox, add (η³-tBu-indenyl)PdCl(IPent) (0.05 eq.) and potassium phosphate (K₃PO₄, 1.5 eq.) to an oven-dried vial.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by 2,4-dichloropyrimidine (1.0 eq.) and the desired primary thiol (1.1 eq.).
-
Reaction: Seal the vial, remove it from the glovebox, and stir the mixture at 0 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the 2-thio-4-chloropyrimidine product.
Protocol 3: Procedure for C4-Selective Buchwald-Hartwig Amination[10]
This method provides high C4 selectivity for the amination of 6-aryl-2,4-dichloropyrimidines with secondary amines.
-
Catalyst Preparation: To a dry flask under an inert atmosphere (e.g., nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq.) and Xantphos (0.02 eq.).
-
Reagent Addition: Add anhydrous toluene, followed by the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the secondary amine (1.05 eq.).
-
Base Addition: Add lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq.) as a solution in THF.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-2-methylthiopyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of 4-Chloro-2-methylthiopyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Recovery After Column Chromatography | Inappropriate Solvent System: The chosen eluent may be too polar, causing the compound to elute with the solvent front, or too non-polar, resulting in the compound remaining on the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for many this compound derivatives is a mixture of n-hexane and dichloromethane or n-hexane and ethyl acetate.[1] - Adjust the polarity gradually. Start with a low polarity mobile phase and incrementally increase the proportion of the more polar solvent. |
| Compound is Unstable on Silica Gel: Some derivatives may degrade on acidic silica gel. | - Consider using neutral or basic alumina as the stationary phase. - Minimize the time the compound is on the column by using flash chromatography. | |
| Product Fails to Crystallize | Solution is Not Supersaturated: Too much solvent was used. | - Slowly evaporate the solvent until the solution becomes slightly cloudy, then allow it to cool. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent). For example, if your compound is dissolved in dichloromethane, slowly add n-hexane or n-pentane.[1] |
| Compound is Highly Soluble in the Chosen Solvent: The solvent is not ideal for crystallization. | - Try a different solvent or a mixture of solvents. Good single solvents to try for recrystallization of these derivatives include ethanol and n-pentane.[1] | |
| Oily Product Obtained Instead of Crystals | Precipitation is Too Rapid: The solution was cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. |
| Presence of Impurities: Impurities can inhibit crystal lattice formation. | - Attempt purification by column chromatography before recrystallization. - Try a hot filtration step to remove any insoluble impurities. | |
| Colored Impurities in Final Product | Co-crystallization of Impurities: Colored byproducts from the synthesis are carried through the purification. | - Add a small amount of activated carbon to the hot solution before crystallization and then filter it through celite to remove the carbon and adsorbed impurities.[2] This is particularly useful for removing colored impurities. |
| Air Oxidation: Some derivatives may be sensitive to air, leading to colored degradation products. | - Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most frequently employed purification methods for this class of compounds are silica gel column chromatography and recrystallization.[1] For volatile derivatives, distillation under reduced pressure can also be an effective technique.[2]
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: The best practice is to first perform Thin Layer Chromatography (TLC) with various solvent systems. A good separation on TLC is indicated by a clear separation of spots with the desired product having an Rf value between 0.2 and 0.4. A common starting solvent system for this compound derivatives is a mixture of n-hexane and dichloromethane. For instance, a 90:10 mixture of n-hexane/DCM has been successfully used.[1] Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating complex mixtures.
Q3: What are some recommended solvents for recrystallization?
A3: Based on reported procedures, n-pentane is a suitable solvent for the recrystallization of some this compound derivatives.[1] Ethanol is another common choice for recrystallizing pyrimidine compounds. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Q4: My purified compound still shows impurities by NMR. What should I do?
A4: If a single purification method is insufficient, a combination of techniques is recommended. If you initially purified by column chromatography, a subsequent recrystallization can remove closely eluting impurities. Conversely, if recrystallization was performed first, column chromatography can separate impurities with similar solubility profiles. It is also important to ensure complete removal of residual solvents, which can be achieved by drying under high vacuum.
Q5: How can I remove persistent colored impurities?
A5: A common method to remove colored impurities is to treat a solution of the crude product with activated carbon. The colored impurities adsorb onto the surface of the carbon, which can then be removed by filtration.[2] This is typically done in the hot solution just before the crystallization step.
Data Presentation
Table 1: Column Chromatography and TLC Data for this compound Derivatives
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Silica Gel | n-Hexane/Dichloromethane (90:10) | 0.16[1] |
| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | Silica Gel | n-Hexane/Dichloromethane (70:30) | 0.50[3] |
Table 2: Recrystallization Data for this compound Derivatives
| Compound | Recrystallization Solvent | Yield (%) | Appearance |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | n-Pentane | 89[1] | Colorless needles[1] |
| 4-Chloro-5-ethoxycarbonyl-2-methylthiopyrimidine | Heptane | 78.2 | White solid |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. If using a gradient, slowly increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and a small amount of the chosen recrystallization solvent (e.g., n-pentane or ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for the recrystallization of this compound derivatives.
References
Technical Support Center: Optimizing Suzuki Coupling of Electron-Deficient Pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of electron-deficient pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Suzuki coupling of electron-deficient pyrimidines?
A1: Low yields in these reactions typically stem from a few key areas:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]
-
Poor Substrate Reactivity: Electron-deficient pyrimidines can exhibit slower reaction rates compared to their electron-rich counterparts.[3] Chloro- and fluoropyrimidines are generally less reactive than their bromo or iodo counterparts, requiring more active catalyst systems.[2]
-
Side Reactions: The primary competing side reactions are protodeboronation of the boronic acid and homocoupling of the coupling partners.[3][4]
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[2]
Q2: How does the position of the leaving group on the pyrimidine ring affect the reaction?
A2: The reactivity of halopyrimidines in Suzuki coupling is highly dependent on the position of the halogen. Generally, the order of reactivity is 4- > 2- > 5-position. For di- or poly-substituted pyrimidines, selective coupling can often be achieved by carefully controlling the reaction conditions. For instance, in 2,4-dichloropyrimidines, the coupling reaction generally favors the C4 position.[5][6]
Q3: What is protodeboronation and how can it be minimized with pyrimidine boronic acids?
A3: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, reducing the yield of the desired product.[3][7] Pyrimidine boronic acids are particularly susceptible due to the electron-deficient nature of the ring.[7] To minimize this:
-
Use Anhydrous Conditions: While some water can be beneficial, excess water can promote the hydrolysis of the carbon-boron bond.[7]
-
Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or K₃PO₄.[7]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable alternatives to boronic acids and can slowly release the boronic acid under the reaction conditions.[1][8]
-
Lower Reaction Temperature: This can slow down the rate of protodeboronation more significantly than the desired coupling.[7]
Q4: When should I consider using microwave irradiation for my Suzuki coupling reaction?
A4: Microwave-assisted heating can be a powerful tool for optimizing Suzuki couplings of electron-deficient pyrimidines, especially for less reactive substrates like chloropyrimidines.[6] It can significantly shorten reaction times and often leads to higher yields by rapidly reaching and maintaining the optimal reaction temperature.[6]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure an oxygen-free environment by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen).[9] Consider using a pre-catalyst or activating the catalyst in situ. |
| Suboptimal Ligand | For electron-deficient pyrimidines, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[1][2] |
| Incorrect Base | The choice of base is crucial. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Stronger bases are often required for challenging couplings.[4][9] |
| Poor Solvent Choice | Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are commonly used. The optimal solvent system should be determined experimentally.[3][6] |
| Low Reactivity of Halide | If using a chloropyrimidine, consider switching to the more reactive bromopyrimidine. Alternatively, employ a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand) and higher temperatures, potentially with microwave heating.[2][6] |
Issue 2: Presence of Significant Side Products
| Potential Cause | Suggested Solution |
| Protodeboronation | See FAQ Q3. Use boronic esters, milder bases, and anhydrous conditions. |
| Homocoupling | This is the self-coupling of the boronic acid or the pyrimidine halide. Ensure thorough degassing to remove oxygen. Using a Pd(0) source or an efficient pre-catalyst system can also reduce homocoupling.[4] |
| Dehalogenation of Pyrimidine | This can occur in the presence of a palladium catalyst and a hydrogen source. Ensure the reaction is run under an inert atmosphere and that reagents are anhydrous. |
Data Presentation
Table 1: Effect of Different Bases on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |
| 2 | K₂CO₃ | 1,4-Dioxane | 70-80 | Moderate |
| 3 | Cs₂CO₃ | 1,4-Dioxane | 70-80 | Moderate |
Data synthesized from a study on the arylation of a pyrimidine derivative.[3]
Table 2: Optimization of Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 15 | 81 |
| Pd(OAc)₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 15 | 65 |
| PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 15 | 75 |
Microwave-assisted reaction conditions. Data adapted from a study on regioselective Suzuki coupling.[6]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of a Chloropyrimidine
-
Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).[1][6]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Strategies to avoid hydrolysis of the chloro group in 4-Chloro-2-methylthiopyrimidine
Welcome to the technical support center for 4-Chloro-2-methylthiopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and using this versatile chemical intermediate while minimizing the risk of hydrolysis of the reactive chloro group.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, with a focus on preventing its degradation.
| Issue | Possible Cause | Recommended Solution |
| Low yield in substitution reactions | Hydrolysis of the starting material or product. | Ensure all reactants, solvents, and glassware are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at low temperatures (0-5 °C) and minimize the contact time with water. |
| Presence of a polar impurity in TLC/LC-MS corresponding to the hydroxylated pyrimidine | Incomplete drying of solvents or reagents, or exposure to atmospheric moisture. | Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly. Store this compound under an inert atmosphere and in a desiccator. |
| Inconsistent reaction outcomes | Variable amounts of hydrolysis in the starting material. | Check the purity of the this compound before use. If necessary, purify it by distillation under reduced pressure.[1] Always handle the compound in a glovebox or under a stream of inert gas. |
| Reaction fails to go to completion | Deactivation of reagents by trace amounts of water. | Use molecular sieves to dry solvents and liquid reagents immediately before use. |
| Difficulty in isolating the product during workup | Emulsion formation during aqueous extraction. | Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions. If the product is stable, consider a non-aqueous workup by filtering off any solid byproducts and directly concentrating the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: How can I minimize the hydrolysis of this compound during a reaction?
A1: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout your experiment. This includes using dry solvents, inert atmosphere (Nitrogen or Argon), and pre-dried glassware. The use of a drying tube on your reaction setup is also recommended.[2]
Q2: What are the optimal storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container, under an inert atmosphere if possible, in a cool, dry, and well-ventilated area. It is designated as corrosive and hygroscopic, so minimizing contact with moisture and air is critical for its long-term stability.
Q3: What solvents are recommended for reactions with this compound?
A3: Aprotic solvents are generally preferred to avoid sources of protons that can facilitate hydrolysis. Suitable solvents include toluene, tetrahydrofuran (THF), dioxane, and dichloromethane (DCM).[1][2] For nucleophilic substitution reactions, the choice of solvent may also depend on the nucleophile's solubility and reactivity.
Q4: Is an aqueous workup ever acceptable for reactions involving this compound?
A4: While a non-aqueous workup is ideal, an aqueous workup can sometimes be performed if done carefully and quickly. The reaction mixture should be cooled to a low temperature (e.g., 0 °C) before adding cold water or a quenching solution.[1] The contact time with the aqueous phase should be minimized, and the product should be extracted into an organic solvent promptly.
Q5: How does pH affect the stability of the chloro group?
Q6: Are there any alternatives to this compound that are less sensitive to hydrolysis?
A6: The choice of an alternative depends on the specific downstream application. In some cases, a corresponding 4-fluoro or 4-bromo derivative might offer different reactivity and stability profiles. For certain coupling reactions, it might be possible to use the 4-hydroxypyrimidine precursor and activate it in situ using a different methodology, such as conversion to a triflate.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol describes a standard setup to perform a reaction with this compound under anhydrous conditions.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, dropping funnel) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent and Solvent Preparation:
-
Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and toluene) and distilled under an inert atmosphere.
-
Solid reagents should be dried in a vacuum oven or desiccator.
-
Liquid reagents should be handled with dry syringes.
-
-
Reaction Assembly: Assemble the glassware quickly while maintaining a positive pressure of inert gas. Use septa to seal the reaction flask and other inlets.
-
Reaction Execution:
-
Add the anhydrous solvent to the reaction flask via a syringe.
-
Add the reagents, including this compound, under a positive flow of inert gas.
-
Stir the reaction mixture at the desired temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Protocol 2: Non-Aqueous Workup Procedure
This protocol is suitable for reactions where the byproducts are solid and can be removed by filtration.
-
Reaction Quenching (if necessary): If the reaction involves a reactive species that needs to be quenched, do so with a non-protic reagent if possible. For example, excess base can be neutralized by adding a stoichiometric amount of an acid chloride or other electrophile.
-
Filtration: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed (e.g., a salt byproduct), filter the reaction mixture through a pad of celite or filter paper under an inert atmosphere.
-
Solvent Removal: Wash the filter cake with a small amount of the anhydrous solvent used for the reaction to ensure complete recovery of the product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can then be purified by techniques such as recrystallization from a non-protic solvent or column chromatography using anhydrous solvents.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for minimizing hydrolysis.
References
Improving the scalability of reactions involving 4-Chloro-2-methylthiopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylthiopyrimidine. The information is designed to address common challenges encountered during reaction scale-up and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound?
A1: this compound is a versatile heterocyclic compound featuring two reactive sites susceptible to nucleophilic substitution. The chlorine atom at the C4 position is the primary site for displacement by various nucleophiles. The methylthio group at the C2 position can also be displaced, particularly under forcing conditions or after oxidation to the more labile methylsulfinyl or methylsulfonyl groups. This dual reactivity allows for sequential functionalization.
Q2: What are the most common challenges when scaling up reactions with this compound?
A2: Common scalability challenges include:
-
Reaction heterogeneity: Poor solubility of reagents or byproducts can lead to inconsistent reaction rates and yields.
-
Exothermic events: Nucleophilic substitution reactions can be exothermic, requiring careful temperature control on a larger scale.
-
Purification difficulties: Removal of residual starting materials, catalysts, and byproducts can be more challenging at scale.
-
Side reactions: Increased reaction times or temperatures can lead to the formation of undesired byproducts.
Q3: Which palladium-catalyzed cross-coupling reactions are most common with this compound, and what are the key considerations?
A3: Suzuki-Miyaura and Buchwald-Hartwig amination are the most prevalent cross-coupling reactions. Key considerations include the selection of an appropriate catalyst system (palladium precursor and ligand), base, and solvent. For the less reactive C-Cl bond, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are often necessary to achieve good yields.[1]
Q4: How can I minimize the formation of byproducts during reactions?
A4: To minimize byproducts, consider the following:
-
Optimize reaction conditions: Carefully screen temperature, reaction time, and stoichiometry of reagents.
-
Inert atmosphere: For cross-coupling reactions, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.[2]
-
High-purity reagents: Use high-purity starting materials, solvents, and reagents to avoid introducing impurities that can interfere with the reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Problem: Low or no yield of the desired coupled product.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. For challenging couplings of chloro-heterocycles, consider highly active ligands like XPhos or SPhos.[1] |
| Ineffective Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of starting materials. |
| Protodeboronation of Boronic Acid | This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[3] Use anhydrous solvents, ensure the base is not excessively strong, and consider using boronic esters (e.g., pinacol esters) which are often more stable. |
| Poor Solvent Choice | The solvent needs to solubilize the reactants and facilitate the catalytic cycle. A mixture of a non-polar solvent (e.g., dioxane, toluene) and a polar aprotic or aqueous solvent is often effective. |
| Reaction Temperature Too Low | Aryl chlorides are less reactive than bromides or iodides and often require higher temperatures (80-120 °C) for efficient coupling.[1] |
Buchwald-Hartwig Amination Reactions
Problem: Incomplete conversion or formation of side products.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Ligand | The choice of ligand is crucial and depends on the amine. For primary aliphatic and anilines, bulky biaryl phosphine ligands are often effective.[4] |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are commonly used, but can be incompatible with sensitive functional groups.[4] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[4] |
| Catalyst Inhibition | The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand can sometimes overcome this. |
| Dehalogenation of Starting Material | A common side reaction is the reduction of the C-Cl bond. This can be minimized by ensuring an inert atmosphere and using the appropriate ligand and base combination. |
| Solvent Effects | Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used.[4] Chlorinated solvents should be avoided as they can interfere with the catalyst.[4] |
Quantitative Data
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Chloro-pyrimidines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 71 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 85 | N/A |
| 3 | 3-Furylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 | [6] |
| 4 | 2-Thienylboronic acid | [Pd(allyl)Cl]₂ (1.5) | cataCXium A (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | N/A |
Note: Yields are highly substrate and condition dependent. This table provides representative data to guide optimization.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Chloro-pyrimidines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 95 | |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | |
| 3 | n-Butylamine | Pd-G3-XPhos (2) | - | LHMDS | THF | 80 | 12 | 91 | N/A |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 20 | 85 | N/A |
Note: This data is illustrative. Optimal conditions will vary based on the specific amine and other reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask, add the palladium pre-catalyst and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
In a separate flask, dissolve this compound and the amine in the anhydrous, degassed solvent.
-
Add the solution of the substrate and amine to the flask containing the catalyst and base via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Managing corrosive and hygroscopic nature of 4-Chloro-2-methylthiopyrimidine in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the corrosive and hygroscopic nature of 4-Chloro-2-methylthiopyrimidine in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[2] Due to its reactivity, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][3]
Q2: How should this compound be properly stored?
A2: This compound is hygroscopic and sensitive to moisture.[4] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][4][5] The storage area should be designated for corrosive materials.[1]
Q3: What are the signs of decomposition or contamination of this compound?
A3: Decomposition may be indicated by a change in color or the presence of an unusual odor. As it is hygroscopic, clumping of the solid may suggest moisture absorption. If decomposition is suspected, the material should be handled with extreme caution and disposed of according to institutional protocols.
Q4: What immediate actions should be taken in case of accidental exposure?
A4:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek medical attention.[3][4] Contaminated clothing should be removed and washed before reuse.[1][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3] Seek emergency medical help.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields | Reagent degradation due to moisture absorption. The hygroscopic nature of this compound can lead to its degradation, affecting stoichiometry. | - Ensure the reagent is stored in a desiccator. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box. - Use a freshly opened container or a properly stored aliquot for each reaction. |
| Formation of unexpected byproducts | Reaction with atmospheric moisture. Water can react with the chloro-group, leading to the formation of hydroxy-pyrimidines or other undesired products. | - Dry all glassware thoroughly in an oven before use. - Use anhydrous solvents for the reaction. - Perform the reaction under a dry, inert atmosphere. |
| Difficulty in handling and weighing the reagent | The compound is a low-melting solid or liquid at room temperature. This can make accurate weighing and transfer challenging.[1] | - If it is a solid, cool the container in an ice bath before weighing to make it less viscous. - If it is a liquid, use a syringe for accurate transfer under an inert atmosphere. - Alternatively, prepare a stock solution in an anhydrous solvent and use volumetric transfer. |
| Corrosion of metal equipment (spatulas, stir bars) | The corrosive nature of the compound. this compound can react with and degrade metal surfaces. | - Use spatulas and stir bars made of inert materials such as PTFE or glass. - Clean all equipment thoroughly with an appropriate solvent immediately after use. |
| Spill or residue is difficult to clean | Reactivity with cleaning agents or atmospheric moisture. Improper cleaning can lead to the spread of contamination. | - Do not use water to clean up spills of the neat compound, as this can exacerbate the hazard. - Absorb the spill with an inert material (e.g., vermiculite, dry sand). - Place the absorbed material in a sealed container for hazardous waste disposal. - Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring proper ventilation. |
Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Formula | C5H5ClN2S | [7] |
| Molecular Weight | 160.62 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Melting Point | -2 °C | [1] |
| Boiling Point | 139-140 °C/36 mmHg | |
| Density | 1.381 g/mL at 25 °C | |
| Solubility | Not miscible or difficult to mix in water | [1] |
| Hazard Class | 8A (Combustible corrosive hazardous materials) | |
| GHS Pictogram | GHS05 (Corrosion) | |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |
| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 |
Experimental Protocols
Protocol: Nucleophilic Aromatic Substitution using this compound
This protocol describes a general procedure for the reaction of this compound with a nucleophile, such as an amine.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Septa and needles
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Set up the reaction vessel under an inert atmosphere.
-
-
Reaction Setup:
-
To the reaction flask, add the amine nucleophile and the anhydrous solvent.
-
Add the base to the mixture.
-
In a separate, dry, and sealed container, accurately weigh the required amount of this compound. If it is a liquid, use a syringe to transfer it to the reaction flask.
-
Slowly add the this compound to the stirred solution of the amine and base at room temperature or a pre-determined reaction temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including solvents and contaminated materials, according to institutional and local regulations for hazardous waste.
-
Visualizations
Caption: Experimental workflow for a reaction involving this compound.
Caption: Decision-making workflow for handling a spill.
Caption: Relationship between properties, procedures, and potential failures.
References
- 1. echemi.com [echemi.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]
- 6. 4-Chloro-2-(methylthio)pyrimidine | 49844-90-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Chloro-2-methylthiopyrimidine Reactivity with other Halopyrimidines: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry. Halopyrimidines are key building blocks in this process, and understanding their relative reactivity is paramount for efficient synthetic route design. This guide provides an objective comparison of the reactivity of 4-Chloro-2-methylthiopyrimidine with other common halopyrimidines in essential transformations, supported by established reactivity principles and available experimental data.
This analysis focuses on two principal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, both of which are fundamental in the synthesis of diverse pyrimidine-based compounds for drug discovery.
General Reactivity Trends in Halopyrimidines
The reactivity of halopyrimidines is primarily governed by two key factors: the nature of the halogen and its position on the pyrimidine ring.
Influence of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity order is generally dictated by the carbon-halogen (C-X) bond strength, with weaker bonds leading to faster oxidative addition, which is often the rate-determining step. The established reactivity trend is:
I > Br > Cl > F [1]
Consequently, iodopyrimidines are the most reactive, often requiring milder reaction conditions, while chloropyrimidines are more stable and may necessitate more robust catalytic systems to achieve high yields.[1] Fluoropyrimidines are typically unreactive in these cross-coupling reactions.[1]
Influence of the Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the halogen substituent based on its position. The general order of reactivity for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution is:
C4(6) > C2 >> C5 [1]
The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic attack and oxidative addition.[1] The C2 position is also activated, while the C5 position is the least reactive. For instance, in 2,4-dichloropyrimidines, reactions preferentially occur at the C4 position.[2][3]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a vital method for introducing a variety of nucleophiles onto the pyrimidine ring. The reactivity of this compound is benchmarked against other common chloropyrimidines.
While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, the following tables summarize the established qualitative reactivity trends and representative experimental outcomes.
| Halopyrimidine | Relative Reactivity at C4 | Notes | Representative Yield with Amine Nucleophile |
| This compound | High | The chloro group at the C4 position is activated for nucleophilic displacement. The 2-methylthio group is generally a spectator but can be displaced under certain conditions.[4] | Good to Excellent |
| 2,4-Dichloropyrimidine | Very High | The C4-chloro is significantly more reactive than the C2-chloro, allowing for selective monosubstitution at the C4 position.[2][3] | Excellent (for C4 substitution) |
| 4-Chloropyrimidine | High | Serves as a baseline for reactivity at the C4 position without other ring substituents significantly influencing the electronics. | Good to Excellent |
| 2-Chloropyrimidine | Low (at C4) | N/A for C4 substitution. Reactivity at C2 is lower than at C4. | N/A |
| 5-Bromopyrimidine | Very Low | The C5 position is the least activated towards SNAr. | Poor to No Reaction |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of complex pyrimidine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between the pyrimidine core and various aryl and heteroaryl boronic acids.
| Halopyrimidine | Relative Reactivity | Notes | Representative Yield |
| This compound | Moderate | The C4-chloro is reactive under appropriate catalytic conditions. | Good |
| 2,4-Dichloropyrimidine | High (at C4) | Selective coupling at the more reactive C4 position is readily achievable.[5] | Excellent (for C4 coupling) |
| 5-Bromopyrimidine | High | The C-Br bond is more reactive than the C-Cl bond in Suzuki-Miyaura coupling. | Excellent |
| 2-Chloropyrimidine | Low | Less reactive than the 4-chloro isomer. | Moderate to Good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aminopyrimidines, which are prevalent in bioactive molecules.
| Halopyrimidine | Relative Reactivity | Notes | Representative Yield |
| This compound | Moderate | The C4 position is amenable to C-N bond formation under palladium catalysis. | Good |
| 2,4-Dichloropyrimidine | High (at C4) | Selective amination at the C4 position is generally observed.[6] | Excellent (for C4 amination) |
| 5-Bromopyrimidine | High | The C-Br bond facilitates oxidative addition, leading to high reactivity. | Excellent |
| 2-Chloropyrimidine | Low | Requires more forcing conditions or specialized catalyst systems compared to the 4-chloro isomer. | Moderate to Good |
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyrimidines with an Amine
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., Triethylamine, DIPEA) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP, or an alcohol)
Procedure:
-
To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Halopyrimidines
Materials:
-
Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of Halopyrimidines
Materials:
-
Halopyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (1.2-1.5 x mol% of Pd)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.
-
Add the halopyrimidine and the base.
-
Add the anhydrous and degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Relevance in Drug Development: Targeting Kinase Signaling Pathways
Pyrimidine-based scaffolds are privileged structures in medicinal chemistry, frequently appearing in approved drugs, particularly as kinase inhibitors.[2][7][8] Understanding the reactivity of building blocks like this compound is crucial for the synthesis of novel kinase inhibitors that can modulate key signaling pathways implicated in diseases such as cancer.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[9][10] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target. Many EGFR inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, competing for the kinase's active site.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[11] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Several pyrimidine-based inhibitors of Aurora kinases have been developed.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl this compound-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic characterization (1H NMR, 13C NMR, IR) of 4-Chloro-2-methylthiopyrimidine
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of key chemical intermediates is paramount. This guide provides a comparative spectroscopic analysis of 4-Chloro-2-methylthiopyrimidine, a valuable building block in medicinal chemistry. By examining its characteristic ¹H NMR, ¹³C NMR, and IR spectral data alongside a closely related analogue, this document serves as a practical reference for its identification and characterization.
Comparative Spectroscopic Data
To provide a clear and objective comparison, the following tables summarize the key spectroscopic data for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, a structurally similar and well-characterized derivative. This data, obtained from peer-reviewed literature, offers a reliable benchmark for researchers working with this compound and related compounds.
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[1] | CDCl₃ | 6.37 | s | - | Ar-H |
| 4.41 | q | 7.1 | OCH₂ | ||
| 2.52 | s | - | SCH₃ | ||
| 1.37 | t | 7.1 | CH₂CH₃ |
For this compound, one would expect to see a singlet for the SCH₃ group and two doublets in the aromatic region for the pyrimidine ring protons, with their coupling constant indicating their ortho relationship.
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[1] | CDCl₃ | 172.7 | C=N |
| 169.4 | C-Cl | ||
| 160.2 | C-S | ||
| 102.4 | Ar-CH | ||
| 63.3 | OCH₂ | ||
| 14.2 | SCH₃ | ||
| 14.1 | CH₂CH₃ |
The ¹³C NMR spectrum of this compound would be expected to show signals for the methylthio carbon, and four distinct signals for the pyrimidine ring carbons, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
IR Spectral Data
| Compound | Sample Prep | Wavenumber (cm⁻¹) | Assignment |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[1] | ATR | 3007 (w), 2982 (w), 2934 (w), 2888 (w), 2849 (w), 1562 (s), 1557 (m), 1541 (s), 1537 (s), 1429 (m), 1420 (w), 1379 (m), 1352 (m), 1333 (m), 1323 (m), 1317 (m), 1273 (s), 1221 (w), 1038 (s), 989 (w), 833 (w), 870 (m), 814 (s) | Aryl C-H, Alkyl C-H, C=N, C=C |
Key absorptions in the IR spectrum of this compound would include aromatic C-H stretching, C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and C-Cl stretching vibrations.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented. These protocols are based on established laboratory practices and the methods reported in the cited literature.[1]
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Record the spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Parameters:
-
Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans to achieve a good signal-to-noise ratio (typically 1024 or more scans).
-
Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan prior to the sample scan to subtract atmospheric contributions.
-
Workflow and Data Analysis
The process of spectroscopic characterization involves a logical flow from sample preparation to data interpretation. The following diagram illustrates this workflow.
Caption: Workflow for the spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound through a comparative lens. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of spectroscopic data for the specific sample under investigation.
References
Comparing the efficacy of different palladium catalysts for Suzuki reactions with 4-Chloro-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and medicinal chemists, the functionalization of heterocyclic scaffolds like pyrimidines is of paramount importance. This guide provides an objective comparison of the efficacy of various palladium catalysts for the Suzuki coupling of 4-Chloro-2-methylthiopyrimidine with arylboronic acids, supported by experimental data and detailed protocols.
The choice of palladium catalyst is critical and can significantly influence reaction yield, time, and substrate scope. This document aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs. While direct comparative studies on this compound are limited, data from closely related substituted chloropyrimidines provide valuable insights into catalyst performance.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of this compound and analogous chloropyrimidines. The data has been compiled from various sources to provide a comparative overview.
| Catalyst System | Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 71 | [1] |
| Pd(dppf)Cl₂ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 70 | [1] |
| Pd(OAc)₂ / PPh₃ | 4,6-Dichloropyrimidine | Arylboronic acids | K₃PO₄ | Toluene | 110 | 12 | 70-85 | [2] |
| Pd(OAc)₂ / SPhos | 6-Chloropyrimidin-4-ol | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 18 | 92 | N/A |
| XPhos Pd G2 | 7-Chloro-6-azaindole | (Hetero)arylboronic acids | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 0.5 (MW) | 85-95 | [3] |
| PEPPSI™-IPr | 2,4-Dichloropyridines | Arylboronic acids | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 75-90 | [4] |
MW denotes microwave irradiation.
Experimental Protocols
Below are detailed methodologies for performing Suzuki coupling reactions with chloropyrimidine derivatives, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling:
A flame-dried Schlenk flask or microwave vial is charged with the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.5-5 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The degassed solvent is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
Specific Protocol using Pd(PPh₃)₄ with Microwave Irradiation:
To a 10 mL microwave reactor vial, 2,4-dichloropyrimidine (0.50 mmol), phenylboronic acid (0.50 mmol), K₂CO₃ (1.50 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) are added. A 2:1 mixture of 1,4-dioxane and water (6 mL) is added. The vial is sealed and placed in a microwave reactor. The mixture is irradiated at 100 °C for 15 minutes. After cooling, the mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.[1]
Protocol using a Buchwald Precatalyst (XPhos Pd G2):
In a microwave vial, 7-chloro-6-azaindole (1.0 equiv.), the respective (hetero)arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and XPhos Pd G2 (2 mol%) are combined. A degassed 3:1 mixture of 1,4-dioxane and water is added. The vial is sealed and heated in a microwave reactor at 120 °C for 30 minutes. The reaction mixture is then worked up and purified as described in the general procedure.[3]
Visualizing the Process
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. nasc.ac.in [nasc.ac.in]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyrimidine-Based Kinase Inhibitors Derived from 4-Chloro-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic ATP and bind to the hinge region of the kinase domain. The strategic functionalization of the pyrimidine core allows for the development of potent and selective inhibitors targeting a variety of kinases implicated in diseases such as cancer. This guide provides a detailed head-to-head comparison of a series of novel 4-arylamino-pyrimidine derivatives, synthesized from the versatile starting material 4-Chloro-2-methylthiopyrimidine, as potent inhibitors of Focal Adhesion Kinase (FAK).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of the synthesized pyrimidine derivatives against FAK and their anti-proliferative effects on the U87-MG glioblastoma cell line. The data is extracted from a study by Li et al. (2023), which details the synthesis and biological evaluation of these compounds.[1]
Table 1: In Vitro FAK Inhibitory Activity of 4-Arylamino-pyrimidine Derivatives [1]
| Compound ID | R Group | FAK IC₅₀ (nM) |
| 8a | 2,4-dichloro-phenyl | 0.8652 |
| 8b | 2,4-dimethyl-phenyl | 0.3461 |
| 8c | 4-chloro-2-fluoro-phenyl | 0.3127 |
| 8d | 4-bromo-2-fluoro-phenyl | 0.2438 |
| 8e | 2-fluoro-4-iodo-phenyl | 0.4335 |
| 8f | 4-(trifluoromethyl)-phenyl | 1.253 |
| 9a | 2,4-dichloro-phenyl | 0.5316 |
| 9b | 2,4-dimethyl-phenyl | 0.2691 |
| 9c | 4-chloro-2-fluoro-phenyl | 0.4873 |
| 9d | 4-bromo-2-fluoro-phenyl | 0.3342 |
| 9e | 2-fluoro-4-iodo-phenyl | 0.6139 |
| 9f | 4-(trifluoromethyl)-phenyl | 1.548 |
| TAE-226 | Positive Control | 0.1390 |
Table 2: Anti-proliferative Activity of 4-Arylamino-pyrimidine Derivatives against U87-MG Cells [1]
| Compound ID | R Group | U87-MG IC₅₀ (µM) |
| 8a | 2,4-dichloro-phenyl | 1.536 |
| 8b | 2,4-dimethyl-phenyl | 1.275 |
| 8c | 4-chloro-2-fluoro-phenyl | 1.159 |
| 8d | 4-bromo-2-fluoro-phenyl | 0.975 |
| 8e | 2-fluoro-4-iodo-phenyl | 1.346 |
| 8f | 4-(trifluoromethyl)-phenyl | 2.871 |
| 9a | 2,4-dichloro-phenyl | 1.842 |
| 9b | 2,4-dimethyl-phenyl | 1.033 |
| 9c | 4-chloro-2-fluoro-phenyl | 1.462 |
| 9d | 4-bromo-2-fluoro-phenyl | 1.127 |
| 9e | 2-fluoro-4-iodo-phenyl | 1.763 |
| 9f | 4-(trifluoromethyl)-phenyl | 3.154 |
| TAE-226 | Positive Control | 2.659 |
Experimental Protocols
General Synthetic Pathway
The synthesis of the 4-arylamino-pyrimidine derivatives commences with the key intermediate, this compound. A nucleophilic aromatic substitution reaction with various anilines at the C4 position, followed by further modifications, yields the final compounds.
Caption: General synthetic workflow for the pyrimidine-based kinase inhibitors.
In Vitro FAK Inhibition Assay
The inhibitory activity of the synthesized compounds against FAK was determined using a luminescence-based kinase assay.[1] This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant FAK enzyme
-
Substrate peptide
-
ATP
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the FAK enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro FAK kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was evaluated against the U87-MG human glioblastoma cell line using the MTT assay.[1]
Materials:
-
U87-MG cells
-
DMEM medium supplemented with 10% FBS
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed U87-MG cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Visualization
Focal Adhesion Kinase is a critical mediator of cell migration, proliferation, and survival. It integrates signals from integrins and growth factor receptors to regulate downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. The pyrimidine-based inhibitors discussed here act by blocking the ATP-binding site of FAK, thereby inhibiting its kinase activity and downstream signaling.
Caption: FAK signaling pathway and the point of inhibition by the pyrimidine derivatives.
References
A Comparative Guide to Synthetic Routes from 4-Chloro-2-methylthiopyrimidine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with 4-chloro-2-methylthiopyrimidine serving as a versatile and economically significant starting material for the synthesis of a diverse array of bioactive molecules. The selection of a synthetic pathway for its derivatization is a critical decision, profoundly impacting not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes commencing from this compound: nucleophilic substitution, oxidation-cyanation, and Suzuki cross-coupling.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Oxidation-Cyanation | Route 3: Suzuki Cross-Coupling |
| Primary Transformation | Direct displacement of the C4-chloro group with various nucleophiles (amines, alkoxides, etc.). | Oxidation of the methylthio group to a sulfone, followed by displacement with a cyanide source. | Palladium-catalyzed cross-coupling of the C4-chloro position with boronic acids or esters. |
| Key Reagents | Amines, sodium alkoxides, hydrazine. | m-CPBA, potassium cyanide. | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃). |
| Typical Yield | Good to excellent (often >80%). | Good (typically 70-90% over two steps). | Moderate to good (typically 60-85%). |
| Cost of Key Reagents | Generally low to moderate. | Moderate (m-CPBA can be costly). | High (palladium catalysts and some boronic acids are expensive). |
| Safety Concerns | Varies with nucleophile; some amines and hydrazine are toxic. | m-CPBA is a strong oxidizing agent and can be explosive. Potassium cyanide is highly toxic. | Palladium catalysts can be pyrophoric; some boronic acids are irritants. |
| Environmental Impact | Dependent on the solvent and nucleophile used. | Use of chlorinated solvents and toxic cyanide waste. | Palladium waste needs to be recycled or disposed of properly. |
| Versatility | High, allows for the introduction of a wide range of N- and O-based functional groups. | Specific for the introduction of a cyano group. | High, enables the formation of C-C bonds and the introduction of diverse aryl and heteroaryl moieties. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic strategy, the following diagrams depict the core transformations.
Experimental Protocols
Route 1: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the synthesis of 4-amino-2-methylthiopyrimidine derivatives.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine) (1.1 - 1.5 equivalents)
-
Base (e.g., triethylamine, potassium carbonate) (1.5 - 2.0 equivalents)
-
Solvent (e.g., ethanol, N,N-dimethylformamide)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine.
Route 2: Oxidation of the Methylthio Group followed by Cyanation
This two-step protocol outlines the synthesis of 4-cyano-2-methylthiopyrimidine.
Step 1: Oxidation to the Sulfone
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. For the synthesis of the sulfone, use at least 2.2 equivalents of m-CPBA and allow the reaction to warm to room temperature.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.[1]
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfone, which can be used in the next step without further purification.
Step 2: Cyanation
Materials:
-
4-Chloro-2-(methylsulfonyl)pyrimidine (from Step 1)
-
Potassium cyanide (KCN) (1.1 - 1.5 equivalents)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the crude 4-chloro-2-(methylsulfonyl)pyrimidine in acetonitrile.
-
Add potassium cyanide to the solution.
-
Heat the reaction mixture to reflux and stir for the required time (typically 2-6 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-cyano-2-methylthiopyrimidine.
Route 3: Suzuki Cross-Coupling
This protocol provides a general method for the synthesis of 4-aryl-2-methylthiopyrimidines.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 - 0.05 equivalents)
-
Base (e.g., potassium carbonate, cesium carbonate) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methylthiopyrimidine.
Cost-Benefit Analysis in Detail
Route 1: Nucleophilic Substitution
-
Cost: This is often the most cost-effective route. The starting material, this compound, is commercially available at a reasonable price. Many common nucleophiles (e.g., simple amines, sodium methoxide) and bases are inexpensive bulk chemicals.
-
Benefit: This route is highly versatile and allows for the straightforward introduction of a wide variety of nitrogen and oxygen-containing functional groups, which is highly valuable in drug discovery for structure-activity relationship (SAR) studies. The reactions are generally high-yielding and the procedures are often simple to perform and scale up.
Route 2: Oxidation-Cyanation
-
Cost: The cost of this route is moderate. While potassium cyanide is relatively inexpensive, m-CPBA can be a significant cost driver, especially on a larger scale. The need for a two-step process also adds to the overall cost in terms of time, labor, and solvent usage.
-
Benefit: This route provides a specific and efficient method for introducing a cyano group, which is a valuable synthon for further transformations into amides, carboxylic acids, or tetrazoles. The oxidation of the methylthio group to a sulfone significantly activates the pyrimidine ring for nucleophilic attack by the relatively weak cyanide nucleophile.
Route 3: Suzuki Cross-Coupling
-
Cost: This is typically the most expensive route. Palladium catalysts are precious metals and can be a major cost component, although catalyst loading is usually low. Many functionalized boronic acids are also specialty chemicals with high prices. The need for an inert atmosphere and often specialized ligands can also increase the operational cost.
-
Benefit: The primary benefit of the Suzuki coupling is its ability to form carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-pyrimidine structures that are prevalent in many modern pharmaceuticals. The reaction is generally tolerant of a wide range of functional groups, offering significant synthetic flexibility. Microwave-assisted Suzuki couplings can significantly reduce reaction times.[2]
Safety, Health, and Environmental Considerations
-
Phosphorus Oxychloride: Used in the synthesis of the precursor 4,6-dichloro-2-methylthiopyrimidine, it is a corrosive and toxic chemical that reacts violently with water.[3][4] Its use requires stringent safety precautions.
-
m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be explosive, especially when impure or upon shock or friction.[5][6] It is also a skin and eye irritant.[7]
-
Potassium Cyanide (KCN): Highly toxic by ingestion, inhalation, and skin contact.[8][9] It releases toxic hydrogen cyanide gas upon contact with acids.[10] Extreme caution and specialized handling procedures are mandatory.
-
Palladium Catalysts: While not as acutely toxic as some other reagents, palladium waste is an environmental concern and should be recovered and recycled. Some palladium complexes can be pyrophoric.
-
Solvents: The use of chlorinated solvents like dichloromethane should be minimized due to their environmental persistence and potential health hazards. Greener alternatives should be considered where possible. Recent advances in green chemistry for pyrimidine synthesis emphasize the use of safer solvents, catalysts, and energy-efficient methods like microwave and ultrasound irradiation.[3][8][9][11]
Conclusion
The choice of the optimal synthetic route starting from this compound is a multi-faceted decision that requires a careful balance of economic, scientific, and safety considerations.
-
For the rapid and cost-effective generation of libraries of N- and O-substituted analogues for initial biological screening, nucleophilic substitution is often the preferred method due to its simplicity, versatility, and low cost.
-
When the introduction of a cyano group is the primary objective for further synthetic elaboration, the oxidation-cyanation route offers a reliable, albeit more hazardous and moderately expensive, option.
-
For the synthesis of complex biaryl and heteroaryl structures, which are often key targets in advanced drug development programs, the Suzuki cross-coupling reaction is an indispensable tool, despite its higher cost.
Researchers and process chemists must weigh these factors in the context of their specific project goals, available resources, and commitment to safety and environmental sustainability. A thorough risk assessment and process optimization are crucial for the successful and responsible implementation of any of these synthetic strategies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on ...: Ingenta Connect [ingentaconnect.com]
Cross-Referencing Experimental and Computational Data for 4-Chloro-2-methylthiopyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for 4-Chloro-2-methylthiopyrimidine with computational prediction methodologies. By presenting available experimental values alongside detailed protocols for generating theoretical data, this document serves as a valuable resource for researchers seeking to validate their findings and leverage computational chemistry in their work.
Data Presentation: Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties
| Property | Experimental Value | Computational Prediction |
| Molecular Formula | C5H5ClN2S[1][2] | Methodology Provided |
| Molecular Weight | 160.62 g/mol [1] | Methodology Provided |
| Melting Point | -2 °C[1][2] | Methodology Provided |
| Boiling Point | 139-140 °C at 36 mmHg[1] | Methodology Provided |
| Density | 1.381 g/mL at 25 °C[1] | Methodology Provided |
| Refractive Index (n20/D) | 1.6[1] | Methodology Provided |
Table 2: Spectroscopic Data
| Technique | Experimental Data | Computational Prediction |
| ¹H NMR | Varian A-60[1] | Methodology Provided |
| ¹³C NMR | Aldrich Chemical Company, Inc.[1] | Methodology Provided |
| Mass Spec. (GC-MS) | Top Peak: 160 m/z; 2nd Highest: 114 m/z; 3rd Highest: 159 m/z[1] | Methodology Provided |
| FTIR (Neat) | CAPILLARY CELL: NEAT, Aldrich Chemical Company, Inc.[1] | Methodology Provided |
| UV-Vis | Data available from SpectraBase[1] | Methodology Provided |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The sample is placed in the instrument's sample holder, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from any impurities.
-
Ionization: Electron Impact (EI) is a common ionization method for this type of molecule, where high-energy electrons bombard the sample, causing it to fragment.
-
Detection: The mass-to-charge ratio (m/z) of the resulting parent ion and fragment ions are detected, providing information about the molecular weight and structure.
Computational Prediction Methodology
To obtain theoretical predictions for comparison with experimental data, the following computational chemistry workflow is recommended:
-
Structure Optimization: The 3D structure of this compound is first optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.
-
NMR Chemical Shift Prediction: Using the optimized geometry, NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. The calculated absolute shieldings are then converted to chemical shifts relative to a computed TMS standard.
-
IR Frequency Prediction: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the peaks in the IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the approximations in the theoretical methods.
Visualizations
Experimental vs. Computational Workflow
Caption: A logical workflow for the cross-referencing of experimental and computational data.
Hypothetical Signaling Pathway Inhibition
Given that pyrimidine derivatives are often investigated for their therapeutic potential, the following diagram illustrates a hypothetical signaling pathway where a this compound derivative could act as an inhibitor.
Caption: A hypothetical signaling pathway where a derivative inhibits MEK, a key kinase.
References
A Comparative Guide to the Regioselectivity of 4-Chloro-2-methylthiopyrimidine and 4,6-Dichloro-2-(methylthio)pyrimidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regioselective synthesis potential of 4-chloro-2-methylthiopyrimidine and 4,6-dichloro-2-(methylthio)pyrimidine. Understanding the distinct reactivity of these two versatile pyrimidine building blocks is crucial for the efficient and selective synthesis of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical applications. This document outlines their comparative performance in key synthetic transformations, supported by experimental data and detailed protocols.
Core Reactivity Principles: A Tale of Two Pyrimidines
The regioselectivity of substitution reactions on the pyrimidine ring is predominantly governed by the electron-deficient nature of the heterocycle, which makes it susceptible to nucleophilic attack. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 > C5. This principle is central to understanding the differential reactivity of the two title compounds.
-
4,6-Dichloro-2-(methylthio)pyrimidine: Possesses two highly activated chlorine atoms at the C4 and C6 positions. This symmetrical activation allows for the potential of both mono- and di-substitution reactions, with the regioselectivity of mono-substitution being highly dependent on the reaction conditions and the nucleophile. The presence of two leaving groups offers a pathway to introduce two different substituents sequentially.
-
This compound: Features a single activated chlorine atom at the C4 position, making it an ideal substrate for regioselective mono-functionalization at this site. The absence of a second chloro group simplifies reactions, often leading to cleaner product profiles without the formation of disubstituted byproducts.
The 2-methylthio group in both molecules is an electron-donating group that can influence the overall electron density of the pyrimidine ring. While generally stable, this group can exhibit lability under certain harsh reaction conditions.
Comparative Performance in Key Synthetic Reactions
The following sections detail the comparative reactivity of this compound and 4,6-dichloro-2-(methylthio)pyrimidine in three pivotal synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for introducing a wide variety of nucleophiles onto the pyrimidine core. The higher reactivity of the C4 and C6 positions over the C2 position is a consistent theme.
4,6-Dichloro-2-(methylthio)pyrimidine demonstrates excellent reactivity in SNAr reactions, with mono-substitution occurring preferentially at one of the C4/C6 positions under controlled conditions.
This compound undergoes SNAr reactions regioselectively at the C4 position.
Table 1: Comparison of SNAr Reactions
| Feature | 4,6-Dichloro-2-(methylthio)pyrimidine | This compound |
| Regioselectivity | High for mono-substitution at C4/C6 with careful control of stoichiometry. Potential for di-substitution. | Exclusive mono-substitution at C4. |
| Reactivity | Highly reactive due to two activating chloro groups. | Reactive at the C4 position. |
| Typical Nucleophiles | Alkoxides, amines, thiols. | Alkoxides, amines, thiols. |
| Example Yield | 89% for mono-ethoxylation.[1][2] | High yields reported for various nucleophiles on a 5-substituted derivative. |
Experimental Protocol: Regioselective Mono-ethoxylation of 4,6-Dichloro-2-(methylthio)pyrimidine [1]
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in anhydrous ethanol at room temperature is added a solution of sodium ethoxide (1.1 eq) in ethanol dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion: Selecting the Appropriate Reagent for Your Synthetic Strategy
The choice between this compound and 4,6-dichloro-2-(methylthio)pyrimidine is dictated by the desired synthetic outcome.
-
For the regioselective synthesis of mono-substituted pyrimidines at the C4 position, This compound is the superior choice due to its single reactive site, which simplifies reactions and purification.
-
For the synthesis of di-substituted pyrimidines or for sequential, regioselective introduction of two different functional groups at the C4 and C6 positions, 4,6-dichloro-2-(methylthio)pyrimidine is the more versatile and powerful building block. Careful control over reaction conditions is paramount to achieve selective mono-substitution when desired.
This guide provides a framework for understanding the reactivity of these two important pyrimidine derivatives. Researchers are encouraged to consult the primary literature for specific applications and to optimize reaction conditions for their unique substrates and desired products.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-2-methylthiopyrimidine: A Guide for Laboratory Professionals
For immediate reference, 4-Chloro-2-methylthiopyrimidine should be treated as a hazardous and corrosive material. Proper personal protective equipment (PPE) is essential at all times, and disposal must be conducted in accordance with institutional and regulatory guidelines. This guide provides detailed procedures to ensure the safe handling and disposal of this compound, supporting a secure laboratory environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related tasks, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3]
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent contact with eyes.[4] |
| Hand Protection | Wear chemical-resistant gloves, such as nitrile or neoprene, ensuring they are compatible with chlorinated compounds.[5] |
| Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin exposure.[4][5] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[4][6] If dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary.[5][7] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be systematic to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including contaminated materials like gloves, wipes, and glassware, as hazardous waste.
-
This compound is a halogenated organic waste due to the presence of chlorine.[5] It is critical to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[5]
Step 2: Containerization
-
Use a designated, chemically compatible, and properly sealed hazardous waste container.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Ensure the container is leak-proof and has a secure screw-top cap.
Step 3: Labeling
-
Clearly label the hazardous waste container with the following information:
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Utilize secondary containment to capture any potential leaks.[5]
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][8]
Step 5: Disposal Request and Pickup
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service to arrange for a pickup.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
Step 6: Decontamination of Empty Containers
-
Any empty container that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as regular trash, though it is important to verify this with your institution's policies.[5]
III. Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[7] Wearing the appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[6] Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[6][8][9] Do not allow the chemical to enter drains or waterways.[6][7][8]
IV. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C5H5ClN2S[1] |
| Molecular Weight | 160.63 g/mol [1] |
| Density | 1.381 g/mL at 25 °C |
| Boiling Point | 139-140 °C/36 mmHg |
| Melting Point | -2 °C |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Storage Class | 8A - Combustible corrosive hazardous materials |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
